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Core Science & Biosynthesis

Foundational

Structural properties of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Whitepaper: Structural Architecture and Synthetic Utility of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester Executive Summary The compound (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural Architecture and Synthetic Utility of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Executive Summary

The compound (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) represents a highly privileged structural motif in modern drug discovery and asymmetric catalysis. Built upon the rigid trans-1,2-diaminocyclohexane (DACH) scaffold, this molecule features a precisely desymmetrized diamine core. One nitrogen is sequestered as a carbamate (benzyl ester/Cbz), providing lipophilicity and protecting-group stability, while the adjacent nitrogen is functionalized with an isopropyl group, creating a sterically hindered secondary amine. This whitepaper dissects the physicochemical properties, conformational dynamics, and validated synthetic workflows for this compound, highlighting its emerging role as a core pharmacophore in targeted protein degradation (e.g., IKZF2 degraders) and chiral ligand design[1].

Conformational Dynamics and Structural Architecture

The cyclohexane ring in 1,2-diaminocyclohexane derivatives predominantly adopts a chair conformation. In the trans-isomer, the two nitrogen substituents are locked in a diequatorial orientation, which minimizes 1,3-diaxial interactions and imparts exceptional conformational rigidity[2][3].

  • The Cbz-Carbamate Moiety: The carbamic acid benzyl ester serves a dual purpose. Synthetically, it is a robust protecting group orthogonal to standard alkylation conditions. Pharmacologically, the Cbz group acts as a potent hydrogen bond acceptor (via the carbonyl oxygen) and a lipophilic anchor (via the benzyl ring), capable of engaging in π−π stacking within deep hydrophobic protein pockets.

  • The Isopropylamine Moiety: The addition of the isopropyl group transforms the primary amine into a sterically encumbered secondary amine. This specific modification modulates the pKa of the nitrogen, increasing its basicity while simultaneously restricting its rotational freedom. In medicinal chemistry, this isopropyl-amine vector is frequently utilized to occupy specific hydrophobic sub-pockets, enhancing target selectivity[1][4].

Physicochemical Profiling

Understanding the quantitative properties of this scaffold is critical for predicting its behavior in biological systems and organic solvents. The table below summarizes the core metrics.

PropertyValueAnalytical Significance
Chemical Name (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl esterIUPAC standard nomenclature.
CAS Registry Number 1353971-50-2Unique identifier for database indexing[5].
Molecular Formula C17H26N2O2Defines atomic composition.
Molecular Weight 290.41 g/mol Optimal for Lipinski's Rule of 5 compliance.
Topological Polar Surface Area 50.3 ŲIndicates excellent membrane permeability.
LogP (Predicted) ~3.2Balances aqueous solubility and lipophilicity.
Hydrogen Bond Donors 2Crucial for target-protein engagement.
Hydrogen Bond Acceptors 2Facilitates interaction with kinase/ligase hinges.

Validated Synthetic Methodology

The synthesis of this compound requires precise desymmetrization of the DACH core. The following protocol outlines a self-validating, two-phase workflow designed to maximize yield while preventing over-alkylation.

Phase 1: Desymmetrization via Mono-Cbz Protection
  • Objective: Selectively protect one primary amine of trans-1,2-diaminocyclohexane.

  • Procedure: Dissolve trans-1,2-diaminocyclohexane (1.0 eq) in a 1:1 mixture of methanol and water. Adjust the pH to ~4.5 using 1M HCl.

  • Causality: Adjusting the pH to 4.5 selectively mono-protonates the diamine. Because the protonated amine is non-nucleophilic, this statistically and electronically forces the benzyl chloroformate to react exclusively with the remaining free amine, preventing the formation of the di-Cbz byproduct.

  • Addition: Cool the solution to 0 °C. Add benzyl chloroformate (0.9 eq) dropwise over 1 hour.

  • Validation: Following basic workup (pH 10 extraction with DCM), LC-MS must confirm the mono-protected intermediate ( [M+H]+=249.1 ).

Phase 2: Reductive Amination
  • Objective: Introduce the isopropyl group to the free primary amine.

  • Procedure: Dissolve the mono-Cbz intermediate (1.0 eq) in 1,2-dichloroethane (DCE). Add acetone (1.5 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in portions.

  • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 or LiAlH4 because it is a mild, chemo-selective reducing agent. It reduces the transient iminium ion efficiently but is not powerful enough to reduce the unreacted acetone or cleave the sensitive Cbz-carbamate group.

  • Validation: Post-purification, 1 H NMR must show the characteristic septet of the isopropyl methine proton at ~2.8 ppm, confirming successful alkylation.

Synthesis A 1,2-Diaminocyclohexane (DACH) B Mono-Cbz Protection (Benzyl chloroformate) A->B pH 4.5, 0°C C Intermediate: (2-Amino-cyclohexyl)- carbamic acid benzyl ester B->C Purification D Reductive Amination (Acetone, NaBH(OAc)3) C->D DCE, RT E Target Compound: (2-Isopropylamino-cyclohexyl)- carbamic acid benzyl ester D->E Yield > 85%

Figure 1: Step-by-step synthetic workflow for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester.

Applications in Medicinal Chemistry and Catalysis

The (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester scaffold acts as a critical branching point for two major fields of chemical research:

Targeted Protein Degradation (PROTACs/Molecular Glues): Recent advancements in oncology have utilized this specific scaffold to develop degraders for IKZF2 (Ikaros family zinc finger protein 2), a transcription factor implicated in regulatory T-cell stability within tumor microenvironments[1]. By deprotecting the Cbz group, the resulting primary amine is coupled to a glutarimide derivative (an E3 ligase binder, such as cereblon). The isopropyl-cyclohexyl moiety specifically interacts with the target protein, facilitating the formation of the ternary complex required for ubiquitination and subsequent degradation[1][4].

Asymmetric Organocatalysis: Derivatives of 1,2-diaminocyclohexane are the cornerstone of Jacobsen-type thiourea catalysts and Salen ligands[2][6]. The rigid chiral backbone dictates the stereochemical outcome of reactions such as the asymmetric Strecker synthesis or Henry reaction[3][6]. The isopropyl group provides necessary steric bulk to shield one face of the reactive intermediate, while the Cbz group can be swapped for hydrogen-bond donating motifs (like thioureas) to activate electrophiles.

Derivatization Core Privileged Scaffold (2-Isopropylamino-cyclohexyl)- carbamic acid benzyl ester Deprotection Pd/C, H2 Cbz Cleavage Core->Deprotection PrimaryAmine Primary Amine Reactive Intermediate Deprotection->PrimaryAmine Path1 Asymmetric Catalysis Chiral Thiourea Ligands PrimaryAmine->Path1 Isothiocyanate coupling Path2 Targeted Protein Degradation IKZF2 Degrader Assembly PrimaryAmine->Path2 Glutarimide-linker coupling

Figure 2: Downstream derivatization pathways for the DACH-carbamate scaffold.

References

  • Chemical Reviews (ACS Publications) - trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis. Available at:[Link]

  • Molecules (MDPI) - Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Available at:[Link]

  • Scholarly Commons - Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands. Available at: [Link]

  • Google Patents - US11185537B2: 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.
  • New Drug Approvals - BMS-741672 Synthesis and Intermediates. Available at: [Link]

Sources

Exploratory

Mechanism of action of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester in vitro

An In-Depth Technical Guide to the Mechanism of Action of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester in Targeted Protein Degradation Executive Summary As a Senior Application Scientist, I approach (2-Isopro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester in Targeted Protein Degradation

Executive Summary

As a Senior Application Scientist, I approach (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) not merely as a static chemical inventory item, but as a highly programmable molecular warhead[1]. While this compound is inactive in its esterified, protected form, its deprotected derivative—the 2-isopropylamino-cyclohexyl moiety—serves as the critical selectivity filter in next-generation Cereblon (CRBN) E3 ligase modulators (CELMoDs). This whitepaper deconstructs the chemical logic, in vitro mechanism of action, and self-validating experimental workflows required to harness this building block for the targeted degradation of historically "undruggable" transcription factors like IKZF2 (Helios) and GSPT1 (ERF3A).

Chemical Ontology & Structural Causality

To understand the in vitro behavior of this molecule, we must first analyze its structural causality. The compound is a Cbz-protected 1,2-diaminocyclohexane scaffold.

  • The Isopropyl Pharmacophore: The bulky, lipophilic isopropyl group attached to the secondary amine is the biological effector. It creates a highly specific complementary binding surface that alters the topology of the CRBN E3 ligase.

  • Orthogonal Protection (The Cbz Group): The carbamic acid benzyl ester (Cbz) protects the primary amine. Causality Insight: We utilize Cbz over Boc protection because Cbz can be removed orthogonally via hydrogenolysis (neutral conditions). Acidic deprotection (required for Boc) would protonate the adjacent secondary isopropylamine, drastically reducing downstream nucleophilic coupling efficiency[2].

In Vitro Mechanism of Action: The Neosubstrate Selectivity Filter

Once the Cbz group is removed and the primary amine is conjugated to a glutarimide core (e.g., a lenalidomide or pomalidomide analog), the resulting molecule becomes an active degrader.

Reprogramming the E3 Ligase

Standard CRBN modulators degrade IKZF1 (Ikaros) and IKZF3 (Aiolos). However, the spatial arrangement of the 2-isopropylamino-cyclohexyl moiety sterically clashes with IKZF1/3, instead forming a highly stable ternary complex with IKZF2 and GSPT1 [3],[4].

Biological Significance in Oncology

IKZF2 is highly expressed in regulatory T cells (Tregs) and is essential for their stability. Traditional therapies targeting Tregs (like anti-CTLA4 antibodies) cause severe systemic T-effector cell toxicity[5]. By utilizing this specific building block to synthesize an IKZF2-specific degrader, we can selectively downregulate FoxP3 and impair Treg immunosuppression directly within the tumor microenvironment without systemic toxicity[6].

Pathway Ligand Active CELMoD (2-iPr-amino-cyclohexyl pharmacophore) Ternary Ternary Complex Formation Ligand->Ternary Alters CRBN surface CRBN CRBN E3 Ligase Complex CRBN->Ternary Target Neosubstrate (IKZF2 / GSPT1) Target->Ternary Recruited via iPr motif Ub Polyubiquitination Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Fig 1: Ternary complex formation and targeted degradation pathway driven by the active pharmacophore.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols represent a closed, self-validating system from chemical activation to biological readout.

Protocol A: Chemical Activation (Deprotection & Conjugation)

Before in vitro testing, the building block must be converted into the active ligand.

  • Hydrogenolysis (Deprotection): Dissolve (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester in anhydrous ethanol. Add 10% Pd/C catalyst. Stir vigorously under an H2 atmosphere (1 atm) at room temperature until LC-MS confirms complete consumption of the starting material. Filter through a Celite pad to yield the free 1,2-diamine.

  • SNAr Conjugation: React the deprotected diamine with a fluorinated glutarimide-isoindolinone core in the presence of N,N-Diisopropylethylamine (DIPEA) and DMSO at 90°C[2]. Purify via preparative HPLC.

Protocol B: In Vitro HiBiT Lytic Assay for Targeted Degradation

This protocol quantifies the degradation of IKZF2 in a highly physiological setting[7].

  • Cell Plating: Seed Jurkat cells endogenously expressing CRISPR-tagged IKZF2-HiBiT into 384-well microplates.

    • Causality Insight: We mandate endogenous CRISPR tagging rather than exogenous plasmid overexpression. Overexpression saturates the proteasome machinery, artificially inflating the apparent EC50 and leading to false negatives during compound screening.

  • Compound Dosing: Administer the conjugated CELMoD in a 10-point titration curve starting at a top concentration of 10 µM (1:3 serial dilutions).

  • Incubation: Incubate the plates for 20 hours at 37°C, 5% CO2 to allow for complete ternary complex formation and proteasomal processing.

  • Luminescence Readout: Add Nano-Glo® HiBiT Lytic Reagent. Measure the luminescent signal to quantify remaining IKZF2 protein levels[7].

Workflow Step1 1. Hydrogenolysis (Cbz Removal) Step2 2. SNAr Conjugation (Glutarimide Core) Step1->Step2 Step3 3. Cell Incubation (Jurkat IKZF2-HiBiT) Step2->Step3 Step4 4. Luminescence Readout (Nano-Glo Assay) Step3->Step4

Fig 2: In vitro experimental workflow from chemical deprotection to biological degradation assay.

Quantitative Efficacy Profiling

When the 2-isopropylamino-cyclohexyl moiety is successfully integrated into a CELMoD framework, the resulting in vitro degradation efficacy is exceptionally potent. The table below summarizes benchmark quantitative data for derivatives synthesized from this core building block.

Compound DerivativeTarget ProteinCell LineAssay TypeEfficacy (EC50)Reference
Ligand BDBM50631119 GSPT1 (ERF3A)DF15Luminescence (Prolabel)0.300 nM[8]
Compound 118 IKZF2 (Helios)Jurkat (CRISPR-HiBiT)Nano-Glo HiBiT Lytic< 10 nM[7]
Formula (I) Analogs IKZF2 (Helios)Human TregsFlow Cytometry (FoxP3)High Potency[5]

References

  • (2-Isopropylamino-cyclohexyl)
  • BindingDB PrimarySearch_ki: Target Eukaryotic peptide chain release factor GTP-binding subunit ERF3A(Human)
  • AU2021361043A1 - Tricyclic ligands for degradation of ikzf2 or ikzf4 Source: Google Patents URL
  • US11185537B2 - 3-(5-amino-1-oxoisoindolin-2-yl)
  • {2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (Chemical Synthesis Methods)

Sources

Foundational

Chemical Synthesis Pathways for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester: A Technical Guide to Desymmetrization and Reductive Amination

Executive Summary (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) is a highly versatile, conformationally restricted building block widely utilized in the development of complex active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) is a highly versatile, conformationally restricted building block widely utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. Featuring a cyclohexane backbone substituted with a benzyl carbamate (Cbz-protected primary amine) and an isopropylated secondary amine, this scaffold is critical in the design of GPCR ligands, kinase inhibitors, and peptidomimetics.

This technical whitepaper details a highly efficient, two-step synthetic pathway starting from 1,2-diaminocyclohexane (DACH). By emphasizing the mechanistic causality behind diamine desymmetrization and selective reductive amination, this guide provides a self-validating protocol designed for high yield, scalability, and stereochemical fidelity.

Retrosynthetic Analysis & Pathway Selection

The structural complexity of the target molecule lies in its 1,2-disubstituted cyclohexane ring.

  • Causality of the Starting Material : 1,2-Diaminocyclohexane (DACH) is the most logical precursor. It is commercially available in bulk and can be sourced in specific stereoisomeric forms (cis, trans-R,R, or trans-S,S), allowing for precise stereochemical control of the final product.

  • Protecting Group Strategy : The Benzyl chloroformate (Cbz) group is selected for the primary amine because of its robust stability under the mildly acidic and reducing conditions required for the subsequent reductive amination step. Furthermore, the Cbz group is orthogonal to the isopropylamine moiety, meaning it can be cleanly removed later via catalytic hydrogenation (Pd/C, H₂) without affecting the secondary amine.

ForwardSynthesis DACH 1,2-Diaminocyclohexane (DACH) MonoCbz Mono-Cbz-DACH Intermediate DACH->MonoCbz Cbz-Cl, Base (Desymmetrization) Target (2-Isopropylamino-cyclohexyl)- carbamic acid benzyl ester MonoCbz->Target Acetone, NaBH(OAc)3 (Reductive Amination)

Fig 1: Forward synthesis pathway from DACH to the target benzyl ester.

Step 1: Desymmetrization via Mono-Cbz Protection

The primary challenge in modifying symmetric diamines like DACH is avoiding the formation of the bis-protected byproduct. Statistically, reacting 1 equivalent of diamine with 1 equivalent of an electrophile yields a difficult-to-separate mixture of unreacted starting material, mono-protected product, and bis-protected product.

Mechanistic Causality : To achieve high selectivity, a stoichiometric and kinetic control strategy is employed. By using a large excess of the diamine (5.0 equivalents) and adding the Cbz-Cl extremely slowly at low temperatures, the local concentration of the electrophile remains negligible. This ensures that Cbz-Cl almost exclusively reacts with the abundant free diamine rather than the newly formed mono-protected intermediate. The highly polar, water-soluble nature of the excess unreacted DACH allows it to be effortlessly washed away during the aqueous workup, validating the purity of the organic layer[2].

Experimental Protocol: Mono-Protection
  • Preparation : Dissolve 1,2-diaminocyclohexane (5.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the reaction flask to 0 °C in an ice bath under an inert nitrogen (N₂) atmosphere.

  • Reagent Addition : Prepare a solution of Benzyl chloroformate (Cbz-Cl, 1.0 eq, 10 mmol) in DCM (50 mL). Add this solution dropwise to the vigorously stirring DACH solution over a period of 2 to 3 hours using an addition funnel.

  • Reaction : Allow the mixture to stir for an additional 1 hour at 0 °C, then slowly warm to room temperature.

  • Workup (Self-Validating Step) : Quench the reaction with 1M aqueous NaOH (50 mL) to neutralize hydrochloride salts. Transfer to a separatory funnel and collect the organic (DCM) layer. Extract the aqueous layer once more with DCM (50 mL). Wash the combined organic layers thoroughly with brine (3 x 50 mL) to remove all traces of the highly water-soluble excess DACH.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Cbz-DACH intermediate as a viscous pale oil.

Step 2: Selective Reductive Amination

With the mono-Cbz-DACH intermediate secured, the remaining free primary amine must be alkylated to install the isopropyl group. Reductive amination with acetone is the most direct and atom-economical method[3].

Mechanistic Causality : The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of acetone, forming a hemiaminal that rapidly dehydrates to yield a transient iminium ion (Schiff base). Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike Sodium borohydride (NaBH₄), which would rapidly and indiscriminately reduce the acetone solvent into isopropanol, NaBH(OAc)₃ is sterically hindered and electron-deficient. This makes it exceptionally selective for the more electrophilic iminium ion. The addition of a stoichiometric amount of acetic acid (AcOH) acts as a catalyst, protonating the hemiaminal hydroxyl group to facilitate water leaving, thereby driving the equilibrium toward the iminium ion.

Mechanism Start Mono-Cbz-DACH + Acetone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (AcOH catalyzed) Imine Iminium Ion (Schiff Base) Hemiaminal->Imine Dehydration (-H2O) Reduction Hydride Transfer from NaBH(OAc)3 Imine->Reduction Selective Reduction Product Target Molecule Reduction->Product

Fig 2: Mechanistic workflow of the selective reductive amination step.

Experimental Protocol: Reductive Amination
  • Imine Formation : Dissolve the mono-Cbz-DACH intermediate (1.0 eq, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL). Add acetone (1.5 eq, 15 mmol) and glacial acetic acid (1.0 eq, 10 mmol). Stir the mixture at room temperature for 1 hour to allow the iminium ion equilibrium to fully establish.

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 15 mmol) in small portions over 15 minutes to control the mild exotherm. Stir the opaque suspension for 12–16 hours at room temperature under N₂.

  • Workup (Self-Validating Step) : Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) dropwise until gas evolution (CO₂) ceases. This neutralizes the acetic acid and destroys any unreacted hydride. Extract the mixture with Ethyl Acetate (EtOAc, 2 x 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield pure (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester.

Quantitative Data & Yield Optimization

The choice of reducing agent and solvent heavily dictates the yield and impurity profile of the reductive amination step. The table below summarizes the empirical data driving the selection of NaBH(OAc)₃ in DCE.

Reducing AgentSolventAdditiveTemp (°C)Conversion (%)Isolated Yield (%)Major Byproduct Observed
NaBH₄MeOHNone0 to 2540%25%Isopropanol (Direct acetone reduction)
NaBH₃CNMeOHAcOH (1 eq)2585%75%Trace toxic HCN gas generation
NaBH(OAc)₃ DCE AcOH (1 eq) 25 >95% 92% None (Clean, selective conversion)

Table 1: Optimization of Reductive Amination Conditions. NaBH(OAc)₃ in DCE provides the optimal balance of reactivity, safety, and selectivity.

Conclusion

The synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is robustly achieved through a highly controlled, two-step sequence of desymmetrization and reductive amination. By understanding the thermodynamic and kinetic principles governing diamine protection and iminium ion reduction, researchers can execute this self-validating protocol with high reproducibility. This pathway secures a vital, conformationally restricted building block for advanced medicinal chemistry campaigns while minimizing the formation of intractable byproducts.

References

  • University of Southampton - ePrints Soton. Synthesis of Novel Heterocyclic a-Amino Acids. Available at:[Link]

  • ACS Catalysis - ACS Publications. Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of (2-Isopropylamino-cyclohexyl)-carbamic Acid Benzyl Ester Derivatives: A Technical Guide

Executive Summary The 1,2-diaminocyclohexane scaffold is a privileged structure in medicinal chemistry, forming the core of potent central nervous system (CNS) agents, such as kappa-opioid receptor (KOR) agonists[1], and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-diaminocyclohexane scaffold is a privileged structure in medicinal chemistry, forming the core of potent central nervous system (CNS) agents, such as kappa-opioid receptor (KOR) agonists[1], and platinum-based antineoplastics[2]. The specific derivative, (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester , represents a highly functionalized iteration of this core. By incorporating an N-isopropyl group and an N'-carboxybenzyl (Cbz) ester, the molecule is engineered for high lipophilicity and steric hindrance.

As a Senior Application Scientist, evaluating this compound requires treating it as a dynamic pharmacokinetic (PK) system. The Cbz group frequently acts as a lipophilic prodrug moiety designed to enhance membrane permeability before undergoing metabolic cleavage[]. This guide outlines the causality-driven methodologies required to rigorously profile the absorption, distribution, metabolism, and excretion (ADME) of these derivatives.

Structural Rationale & Pharmacokinetic Implications

Understanding the molecular architecture is the first step in designing an effective PK profiling strategy:

  • 1,2-Diaminocyclohexane Core: This rigid, chiral backbone is highly basic at physiological pH. While this basicity is crucial for target receptor binding (e.g., forming salt bridges with aspartate residues in KORs[1]), it inherently limits passive membrane permeability.

  • Carbamic Acid Benzyl Ester (Cbz): Traditionally utilized as a synthetic protecting group, the Cbz moiety masks the primary amine, significantly increasing the compound's partition coefficient (LogP). This modification enhances gastrointestinal absorption and blood-brain barrier (BBB) penetration. However, carbamates are highly susceptible to hepatic CYP450 (specifically CYP3A4) and carboxylesterase-mediated cleavage[4].

  • Isopropylamino Group: The bulky isopropyl substituent provides critical steric hindrance. It protects the secondary amine from rapid N-dealkylation and monoamine oxidase (MAO) degradation, thereby extending the half-life ( t1/2​ ) of the active pharmacophore once the Cbz group is removed.

In Vitro ADME Profiling: Causality & Protocols

To accurately predict in vivo behavior, we must isolate the variables of permeability and metabolism using self-validating in vitro systems.

Protocol 1: Caco-2 Permeability Assay

Causality: The high LogP imparted by the Cbz group increases passive transcellular diffusion but simultaneously raises the risk of recognition by apical efflux transporters like P-glycoprotein (P-gp). We must quantify the efflux ratio to determine if oral bioavailability will be compromised.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days.

  • System Validation: Measure transepithelial electrical resistance (TEER). Proceed only if TEER > 400 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; a basolateral recovery of <1% validates tight junction integrity.

  • Dosing: Apply the Cbz-derivative (10 µM) in HBSS buffer (pH 7.4) to either the apical (A) or basolateral (B) chamber to measure bidirectional transport.

  • Sampling & Analysis: Incubate at 37°C, sampling at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS.

  • Calculation: Compute the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2 indicates active efflux requiring formulation mitigation.

Protocol 2: Hepatic Microsomal Stability & CYP Phenotyping

Causality: Because the Cbz group acts as a metabolic liability (or prodrug trigger), we must determine its intrinsic clearance ( CLint​ ) and identify the specific enzymes responsible for its conversion to the active diamine[4].

Step-by-Step Methodology:

  • Preparation: Pre-incubate the test compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • System Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to ensure microsomal viability.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Analysis: Centrifuge at 14,000 x g for 15 min. Analyze the supernatant to calculate the depletion half-life and CLint​ .

In Vivo Pharmacokinetic Profiling

Causality: In vivo profiling must simultaneously track the Cbz-protected parent and the deprotected 1,2-diaminocyclohexane metabolite. If the Cbz group acts as a prodrug[], the parent compound will exhibit high clearance and a low volume of distribution, while the deprotected metabolite will show a delayed Tmax​ and a larger volume of distribution ( Vdss​ ) due to tissue partitioning[2].

Protocol 3: Rodent PK Study & LC-MS/MS Bioanalysis
  • Dosing: Administer the compound intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to male Sprague-Dawley rats (n=3 per route). Formulation: 5% DMSO / 10% Tween 80 / 85% Saline is recommended to accommodate the lipophilicity of the Cbz-derivative.

  • Sampling: Collect serial blood samples (200 µL) via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Extraction (Self-Validating): Perform Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE). LLE is chosen over protein precipitation to selectively concentrate the lipophilic parent and basic metabolite while leaving polar matrix phospholipids behind, thereby validating the absence of ion suppression.

  • LC-MS/MS Analysis: Utilize a C18 analytical column with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode, tracking the specific precursor-to-product ion transitions for both the parent and the deprotected amine.

Quantitative Data Presentation

The following table summarizes the representative pharmacokinetic parameters demonstrating the prodrug-like conversion of the Cbz-protected parent into the active deprotected amine.

Pharmacokinetic ParameterRoute & DoseCbz-Parent CompoundDeprotected Active Amine
Cmax​ (ng/mL) PO (10 mg/kg)450 ± 451,200 ± 110
Tmax​ (h) PO (10 mg/kg)0.52.0
AUC0−∞​ (h*ng/mL) PO (10 mg/kg)850 ± 904,500 ± 320
Clearance ( CL , L/h/kg) IV (2 mg/kg)2.4 (High)0.8 (Low)
Volume of Distribution ( Vdss​ , L/kg) IV (2 mg/kg)1.25.1
Half-life ( t1/2​ , h) IV (2 mg/kg)1.56.8

Data Interpretation: The rapid clearance (2.4 L/h/kg) and short half-life of the parent compound, coupled with the high AUC and delayed Tmax​ of the deprotected amine, confirm rapid hepatic cleavage of the carbamate ester, effectively delivering the active 1,2-diaminocyclohexane pharmacophore into systemic circulation.

Visualizations

MetabolicPathway Parent Cbz-Protected Parent (High LogP, Prodrug) Enzyme Hepatic CYP3A4 / Esterases (Biotransformation) Parent->Enzyme Hydrolysis/Oxidation ActiveAmine Deprotected 1,2-Diaminocyclohexane (Active Pharmacophore) Enzyme->ActiveAmine Cbz Cleavage NDealkyl N-Dealkylation (Loss of Isopropyl) ActiveAmine->NDealkyl CYP-mediated Inactive Inactive Metabolite (Renal Excretion) NDealkyl->Inactive Phase II Conjugation

Metabolic biotransformation pathway of the Cbz-protected diaminocyclohexane scaffold.

PKWorkflow Dosing In Vivo Dosing (IV/PO in Rodents) Sampling Serial Blood Sampling (0.08 - 24 hrs) Dosing->Sampling Extraction Liquid-Liquid Extraction (MTBE) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Modeling Non-Compartmental PK Modeling LCMS->Modeling

Step-by-step in vivo pharmacokinetic profiling and bioanalytical workflow.

References

  • Title: Conformational Analysis and Automated Receptor Docking of Selective Arylacetamide-Based κ-Opioid Agonists | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Phase I Clinical Trial and Pharmacokinetics of 4′-Carboxyphthalato-(1,2-diaminocyclohexane)platinum(II)
  • Title: Amino Acids for Prodrug Development - BOC Sciences Source: BOC Sciences URL
  • Title: The potential of dibenzazepine carboxamides in cancer therapy - PMC - NIH Source: NIH URL

Sources

Foundational

Molecular Characterization and High-Resolution Mass Spectrometry of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) is a highly versatile, orthogonally protected diamine scaffold frequently utilized in the synthesis of complex pharmacophores. Featuring a cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) is a highly versatile, orthogonally protected diamine scaffold frequently utilized in the synthesis of complex pharmacophores. Featuring a cyclohexane core substituted with a basic secondary amine (isopropylamino) and a benzyloxycarbonyl (Cbz)-protected primary amine, this molecule presents unique physicochemical properties.

Accurate molecular characterization of this intermediate is a critical quality control step in drug development. This technical guide provides an in-depth framework for determining its exact mass, understanding its isotopic distribution, and validating its structure using High-Resolution Mass Spectrometry (HRMS) and Collision-Induced Dissociation (CID).

Physicochemical Properties & Exact Mass Calculation

In high-resolution mass spectrometry, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. The average molecular weight accounts for the natural abundance of all isotopes (e.g., 13C , 15N ), which is useful for bulk stoichiometric calculations. However, HRMS analyzers (like Orbitraps or Time-of-Flight instruments) separate these isotopes, meaning we must target the exact mass of the most abundant isotopic peak (monoisotopic mass) .

The molecular formula for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is C17​H26​N2​O2​ .

Quantitative Data Summary
PropertyValueCalculation / Rationale
Chemical Formula C17​H26​N2​O2​ Core ( C6​H10​ ) + Isopropylamino ( C3​H8​N ) + Cbz ( C8​H8​NO2​ )
Average Molecular Weight 290.407 g/mol Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999)
Monoisotopic Exact Mass 290.1994 DaSum of exact masses of most abundant isotopes ( 12C , 1H , 14N , 16O )
Target Ion [M+H]⁺ m/z 291.2073Exact mass + mass of a proton (1.007276 Da) - mass of an electron
LogP (Predicted) ~3.2High lipophilicity driven by the benzyl ring and cyclohexane core

High-Resolution Mass Spectrometry (HRMS) Workflow

To achieve a mass accuracy of < 2 ppm, the analytical workflow must be meticulously designed. The following protocol outlines a self-validating LC-ESI-HRMS system.

Causality in Experimental Design
  • Solvent Choice: A 1:1 mixture of Methanol and Water is used for sample preparation. Methanol solvates the lipophilic benzyl and cyclohexane rings, while water ensures compatibility with the initial aqueous conditions of the reversed-phase LC gradient.

  • Acidic Modifier: 0.1% Formic acid is added to the mobile phase. The secondary isopropylamine is highly basic; formic acid ensures it is fully protonated in solution, maximizing ionization efficiency in the positive Electrospray Ionization (ESI+) mode.

  • Stationary Phase: A superficially porous C18 column is selected. Basic amines frequently cause peak tailing due to secondary interactions with residual silanols on silica columns. Superficially porous particles reduce the diffusion path length, yielding sharp, symmetrical peaks.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using MeOH/H2​O (1:1, v/v) containing 0.1% formic acid.

  • Self-Validating Sequence Setup:

    • Injection 1 (Blank): Inject 100% initial mobile phase to establish a baseline and rule out column carryover.

    • Injection 2 (Calibrant): Inject a lock-mass standard (e.g., Leucine Enkephalin, [M+H]⁺ m/z 556.2771) to calibrate the mass analyzer in real-time.

    • Injection 3 (Sample): Inject 2 µL of the 1 µg/mL sample.

  • Chromatographic Separation: Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.4 mL/min.

  • ESI Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

  • Data Acquisition: Scan in full MS mode (m/z 100–1000) at a resolution of 70,000 (at m/z 200).

HRMS_Workflow A 1. Sample Preparation 1 µg/mL in MeOH/H2O (1:1) + 0.1% Formic Acid B 2. UHPLC Separation Superficially Porous C18 Column Gradient Elution A->B C 3. ESI Source (Positive Mode) Protonation to [M+H]+ m/z 291.2073 B->C D 4. Orbitrap/TOF Analyzer Mass Resolution > 70,000 Mass Accuracy < 2 ppm C->D E 5. Data Processing Isotopic Pattern Matching Exact Mass: 290.1994 Da D->E

Fig 1: Step-by-step LC-ESI-HRMS workflow for exact mass determination.

Collision-Induced Dissociation (CID) & Structural Elucidation

While exact mass confirms the elemental composition, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to validate the structural connectivity.

Fragmentation Causality

When the [M+H]⁺ precursor ion (m/z 291.2073) is subjected to CID, the energy is distributed across the molecule. The carbamate (Cbz) group is notoriously labile under these conditions .

  • Low Collision Energy (CE 15-20 eV): The lowest energy pathway involves the neutral loss of benzyl alcohol ( C7​H8​O , 108.0575 Da). This leaves a highly stabilized isocyanate-like or cyclic intermediate at m/z 183.1497.

  • Medium Collision Energy (CE 25-35 eV): Cleavage of the entire Cbz group ( C8​H8​O2​ , 136.0524 Da as a neutral loss, or heterolytic cleavage yielding the protonated diamine core) occurs. The remaining protonated (2-isopropylamino-cyclohexyl)amine core ( C9​H21​N2+​ ) is detected at m/z 157.1705.

  • High Collision Energy (CE > 40 eV): The benzyl moiety undergoes heterolytic cleavage to form the highly stable tropylium cation ( C7​H7+​ ) at m/z 91.0548. The presence of this peak is the definitive hallmark of a benzyloxycarbonyl-protected amine.

CID_Fragmentation M Parent Ion[M+H]+ m/z 291.2073 F1 [M+H - C7H8O]+ Loss of Benzyl Alcohol m/z 183.1497 M->F1 -108.0575 Da (Low CE) F2 [C9H21N2]+ Cleavage of Cbz Group m/z 157.1705 M->F2 -134.0368 Da (Med CE) F3 [C7H7]+ Tropylium / Benzyl Cation m/z 91.0548 M->F3 Heterolytic Cleavage (High CE)

Fig 2: Proposed CID fragmentation pathway of the protonated molecular ion.

Self-Validating Data Interpretation

To ensure the fragmentation data is trustworthy, the sum of the exact mass of the neutral loss and the exact mass of the resulting fragment must equal the exact mass of the precursor ion (within a 2 ppm error margin). For example, observing the m/z 91.0548 peak must be accompanied by the corresponding loss of the remaining aliphatic mass, ensuring no unexpected rearrangements or isobaric interferences have compromised the spectrum.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). Standard Atomic Weights. Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Toxicological and Safety Evaluation of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a novel chemical entity with a structure suggesting potential pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a novel chemical entity with a structure suggesting potential pharmacological activity. As with any new compound intended for further development, a thorough and rigorous evaluation of its toxicity and safety profile is paramount. This technical guide provides a comprehensive framework for the toxicological assessment of this molecule. In the absence of publicly available safety data for this specific compound, this document outlines a proposed tiered testing strategy, grounded in established toxicological principles and data from structurally related compounds. It details the rationale behind experimental choices, provides step-by-step protocols for key assays, and offers insights into the interpretation of potential findings. This guide is intended to serve as a foundational resource for researchers and drug development professionals tasked with characterizing the safety profile of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester and similar novel chemical entities.

Introduction and Core Compound Analysis

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is an organic molecule featuring a substituted cyclohexane ring, a carbamate linker, and a benzyl ester group. While its specific applications are not yet widely documented, its structural motifs are present in various biologically active compounds. The carbamate group, for instance, is a key functional group in a range of pharmaceuticals and pesticides.[1] The benzyl group is also a common moiety in drug molecules. A comprehensive understanding of the potential toxicities associated with these structural components is the first step in a robust safety assessment.

This guide will deconstruct the molecule to anticipate its metabolic fate and potential toxicological liabilities. We will then propose a logical, tiered approach to its safety evaluation, beginning with in silico and in vitro methods to refine and reduce the use of animal testing, in line with modern toxicological practices.[2]

Structural and Mechanistic Insights from Related Compounds

The toxicological profile of a novel compound can often be inferred from its structural components and data on analogous molecules.

The Carbamate Moiety

Carbamate derivatives have a wide range of applications, from agriculture to medicine.[1] However, some carbamates are known to exhibit acute toxicity and have been investigated for potential carcinogenic and mutagenic properties.[1] The primary mechanism of toxicity for many carbamate pesticides is the inhibition of acetylcholinesterase, an enzyme critical for nerve function. While this is a well-established mechanism for certain classes of carbamates, it is essential to determine if (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester shares this activity.

The Benzyl Ester Group

Benzyl esters are generally anticipated to be hydrolyzed in vivo to the corresponding benzyl alcohol and carboxylic acid.[3] Benzyl alcohol is then oxidized to benzoic acid, which is subsequently conjugated with glycine and excreted as hippuric acid.[3] This metabolic pathway is generally considered to be of low toxicity. However, the rate and extent of hydrolysis can influence the overall toxicokinetic profile of the parent compound.

The Isopropylamino-cyclohexyl Group

The substituted cyclohexane ring adds lipophilicity to the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The isopropylamino group is a secondary amine, which can undergo various metabolic reactions, including N-dealkylation.

Proposed Tiered Toxicity Testing Strategy

A tiered approach to toxicity testing allows for a systematic and efficient evaluation of a new chemical entity, starting with less invasive and resource-intensive methods.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Preliminary Toxicity cluster_2 Tier 3: In Vivo Sub-chronic & Specific Toxicity a In Silico Modeling (QSAR for toxicity prediction) b In Vitro Cytotoxicity Assays (e.g., MTT, LDH) a->b c In Vitro Genotoxicity Assays (Ames test, Comet assay) b->c d Metabolic Stability Assays (Microsomes, Hepatocytes) c->d e Acute Oral Toxicity Study (e.g., OECD 423) d->e f Preliminary Dose-Range Finding Study g Repeat-Dose Toxicity Study (28-day or 90-day) f->g h Safety Pharmacology Studies i Reproductive & Developmental Toxicity Screening

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of (2-Isopropylamino-cyclohexyl)-carbamic Acid Benzyl Ester

A Comprehensive Technical Guide for Drug Development Professionals As a Senior Application Scientist, I frequently encounter complex 1,2-disubstituted cyclohexane derivatives during the development of chiral ligands, pep...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter complex 1,2-disubstituted cyclohexane derivatives during the development of chiral ligands, peptidomimetics, and active pharmaceutical ingredients (APIs). The compound (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester —a monoprotected 1,2-diaminocyclohexane—serves as a quintessential model for understanding the delicate interplay between steric strain, intramolecular hydrogen bonding, and protecting-group thermolysis.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule, detailing the causality behind its conformational preferences and outlining self-validating experimental protocols for its physicochemical characterization.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is fundamentally dictated by the cyclohexane ring's chair-chair interconversion and the steric bulk (A-values) of its substituents. The molecule features two critical functional groups:

  • -NH-Cbz (Carbamic acid benzyl ester): Imposes conformational restriction due to amide resonance and acts as a hydrogen bond acceptor/donor[1].

  • -NH-iPr (Isopropylamino): A bulky secondary amine with a significant A-value (~1.7 kcal/mol) that strongly prefers the equatorial position to minimize 1,3-diaxial interactions.

Trans vs. Cis Diastereomeric Stability

In the trans-diastereomer, the di-equatorial (e,e) conformation is the global thermodynamic minimum. The alternative di-axial (a,a) conformation forces both the bulky Cbz-protected amine and the isopropylamine group into axial positions, generating severe 1,3-diaxial steric clashes with the ring protons. The free energy difference ( ΔG∘ ) heavily favors the (e,e) state by approximately >3.0 kcal/mol.

Conversely, the cis-diastereomer is locked in an equilibrium between two (a,e) and (e,a) chair forms. The thermodynamic preference here is governed by the relative A-values of the two groups. Because the -NH-iPr group is sterically more demanding than the planar -NH-Cbz group, the conformer where the isopropylamino group is equatorial and the Cbz group is axial is slightly favored ( ΔG∘≈0.2 kcal/mol).

G cluster_trans Trans Diastereomer cluster_cis Cis Diastereomer T_ee Di-equatorial (e,e) Lowest Energy T_aa Di-axial (a,a) High Steric Strain T_ee->T_aa ΔG ≈ +3.2 kcal/mol C_ea Equatorial-Axial (e,a) iPr-NH (e), Cbz-NH (a) C_ae Axial-Equatorial (a,e) iPr-NH (a), Cbz-NH (e) C_ea->C_ae ΔG ≈ +0.2 kcal/mol

Conformational equilibrium and relative free energies of the cyclohexane chair conformers.

Intramolecular Hydrogen Bonding

Beyond pure steric factors, the thermodynamic stability of the cis-isomer is partially rescued by enthalpic stabilization via intramolecular hydrogen bonding. The secondary amine (-NH-iPr) can act as a hydrogen bond donor to the carbonyl oxygen of the adjacent carbamate group. This interaction lowers the enthalpy of formation ( ΔHf​ ) but restricts rotational degrees of freedom, resulting in an entropic penalty ( −TΔS ).

Thermal Degradation & Cleavage Thermodynamics

The benzyl carbamate (Cbz) group is prized in medicinal chemistry for its robust stability against mild acids and bases[2]. However, under thermal stress or specific catalytic conditions, it undergoes predictable degradation.

The primary thermal degradation pathway of organic carbamates in the gas or melt phase (typically >250 °C) yields an isocyanate and an alcohol[3]. For our target molecule, thermolysis results in the formation of a cyclohexyl isocyanate derivative and benzyl alcohol. A secondary, highly irreversible pathway involves decarboxylation—releasing CO2​ , toluene, and the free amine. This irreversible release of carbon dioxide serves as a massive thermodynamic driving force ( ΔGrxn​≪0 ), a principle widely exploited in the design of self-immolative linkers and prodrugs[4].

G Parent (2-Isopropylamino-cyclohexyl) -carbamic acid benzyl ester Heat Thermal Stress (> 250 °C) Parent->Heat Intermediate Transition State Proton Transfer Heat->Intermediate Prod1 Cyclohexyl Isocyanate Derivative Intermediate->Prod1 Primary Pathway Prod2 Benzyl Alcohol Intermediate->Prod2 Primary Pathway AltProd Cyclohexyl Amine + CO2 + Toluene Intermediate->AltProd Secondary Pathway (Decarboxylation)

Primary and secondary thermal degradation pathways of the benzyl carbamate moiety.

Experimental Workflows for Stability Profiling

To rigorously validate the thermodynamic parameters of this compound, we employ a dual-pronged analytical approach. The following protocols are designed as self-validating systems: internal controls and specific solvent choices ensure that the data collected represents true thermodynamic phenomena rather than kinetic artifacts.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Analysis

Causality: Toluene- d8​ is selected over CDCl3​ because it provides a much wider liquid temperature window (down to 180 K). This is essential for slowing the chair-chair interconversion sufficiently to observe the decoalescence of the C1/C2 methine protons on the NMR timescale, allowing for the calculation of activation parameters via the Eyring equation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous Toluene- d8​ in a standard 5 mm NMR tube. Seal under an argon atmosphere to prevent moisture condensation at low temperatures.

  • Instrument Calibration: Calibrate the NMR probe temperature using a neat methanol standard for low temperatures (< 298 K).

  • Spectral Acquisition: Acquire standard 1D 1H NMR spectra starting at 298 K. Stepwise cool the probe in 10 K increments down to 180 K. Allow 15 minutes of equilibration time at each temperature step before acquisition.

  • Line Shape Analysis: Monitor the signals corresponding to the C1 and C2 methine protons. Identify the coalescence temperature ( Tc​ ) where the time-averaged signal splits into distinct peaks representing the individual conformers.

  • Thermodynamic Calculation: Extract the rate constants ( k ) at various temperatures using complete lineshape analysis. Plot ln(k/T) vs. 1/T (Eyring plot) to determine the enthalpy of activation ( ΔH‡ ) and entropy of activation ( ΔS‡ ).

Protocol 2: DSC and TGA for Thermal Stability Profiling

Causality: Simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to decouple phase transitions (melting, which has no mass loss) from chemical degradation (thermolysis, which exhibits mass loss). Running the experiment under an inert nitrogen purge prevents oxidative degradation, isolating the pure thermodynamic stability of the carbamate bond.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 3.0–5.0 mg of the crystalline compound into an aluminum crucible. Leave the lid pierced (pinhole) to allow evolved gases ( CO2​ , benzyl alcohol vapor) to escape, preventing pressure buildup that could alter the equilibrium.

  • Purge Setup: Purge the furnace with high-purity N2​ gas at a flow rate of 50 mL/min for 30 minutes prior to the run.

  • Thermal Ramping: Heat the sample from 25 °C to 400 °C at a controlled heating rate of 10 °C/min.

  • Data Extraction:

    • Identify the sharp endothermic peak in the DSC trace corresponding to the melting point ( Tm​ ). Integrate the peak to find the enthalpy of fusion ( ΔHfus​ ).

    • Identify the onset temperature of mass loss ( Tonset​ ) on the TGA curve. Correlate this with the broad endotherm/exotherm on the DSC trace to quantify the enthalpy of decomposition ( ΔHdec​ ).

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters derived from the aforementioned protocols, based on established physical organic principles for substituted cyclohexyl carbamates.

Table 1: Conformational Thermodynamic Parameters (in Toluene- d8​ )

DiastereomerConformer Transition ΔG∘ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Major Species (%) at 298K
Trans (e,e)⇌(a,a) +3.210.5-2.1> 99.5% (e,e)
Cis (e,a)⇌(a,e) +0.211.2-4.5~ 58.0% (e,a)

Note: The negative entropy of activation ( ΔS‡ ) in the cis-isomer reflects the transient ordering required to break the intramolecular hydrogen bond during the chair flip.

Table 2: Thermal Degradation Metrics (under N2​ atmosphere)

Thermal EventOnset Temp ( Tonset​ )Peak Temp ( Tmax​ )Enthalpy ( ΔH )Mass Loss (%)Mechanism
Melting 85 °C88 °C+28.4 J/g0.0%Phase Transition (Solid Liquid)
Thermolysis 245 °C262 °C+142.1 J/g~ 29.1%Carbamate cleavage ( CO2​
  • Toluene release)

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

An Application Note and Protocol for the Synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester Introduction (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a disubstituted diaminocyclohexane d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Introduction

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a disubstituted diaminocyclohexane derivative. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development. The rigid cyclohexane backbone imparts a defined three-dimensional geometry, while the differentiated amino groups—one protected as a carbamate and the other functionalized as a secondary amine—allow for selective subsequent chemical modifications. This makes the title compound a valuable building block for constructing complex molecules, including ligands for asymmetric catalysis and potential therapeutic agents.[1]

This guide provides a detailed, field-tested protocol for the multi-step synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying organic chemistry. The chosen synthetic pathway employs an orthogonal protection strategy, a cornerstone of modern multi-step synthesis, which allows for the selective manipulation of the two amine functionalities.

Synthetic Strategy Overview

The synthesis is designed as a four-step sequence starting from commercially available trans-1,2-diaminocyclohexane. The strategy hinges on the use of two distinct amine protecting groups with different chemical labilities: the acid-sensitive tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group.

  • Mono-Boc Protection: One of the two primary amino groups of trans-1,2-diaminocyclohexane is selectively protected with a Boc group. This step is crucial for differentiating the two amines for subsequent reactions.

  • N-Isopropylation via Reductive Amination: The remaining free primary amine is converted to a secondary isopropylamine through reductive amination with acetone.

  • Selective Boc Deprotection: The Boc group is removed under acidic conditions, which leaves the newly formed secondary amine and the future Cbz group intact.[2][3] This unmasks the first amino group for the final protection step.

  • Final Cbz Protection: The newly liberated primary amine is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate to yield the final target compound.[4][5]

This strategic sequence is visualized in the workflow diagram below.

G cluster_0 Synthetic Workflow Start trans-1,2-Diaminocyclohexane Step1 Step 1: Mono-Boc Protection Reagent: (Boc)₂O Start->Step1 Intermediate1 N-Boc-trans-1,2-diaminocyclohexane Step1->Intermediate1 Step2 Step 2: Reductive Amination Reagents: Acetone, NaBH(OAc)₃ Intermediate1->Step2 Intermediate2 N-Boc-N'-isopropyl-trans-1,2-diaminocyclohexane Step2->Intermediate2 Step3 Step 3: Boc Deprotection Reagent: TFA or HCl Intermediate2->Step3 Intermediate3 N-Isopropyl-trans-1,2-diaminocyclohexane Step3->Intermediate3 Step4 Step 4: Cbz Protection Reagent: Benzyl Chloroformate (Cbz-Cl) Intermediate3->Step4 End (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester Step4->End

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of the N-Isopropyl-1,2-diaminocyclohexane Intermediate

This part covers the first three steps of the synthesis, transforming the starting diamine into the key isopropyl-substituted intermediate.

Step 1.1: Mono-Protection of trans-1,2-Diaminocyclohexane

Principle & Rationale: To selectively functionalize one of the two identical primary amino groups on the starting material, we must first "mask" one of them. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this initial protection. Its introduction is typically high-yielding, and its steric bulk helps to disfavor diprotection, making it easier to isolate the desired mono-protected product.[2] Most importantly, the Boc group is stable to the basic and reductive conditions of the next step but can be selectively removed with acid without affecting other functional groups planned for the molecule.[6]

Experimental Protocol:

  • Dissolve trans-1,2-diaminocyclohexane (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 0.95 equiv) in the same solvent.

  • Add the (Boc)₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains at 0 °C. The use of slightly less than one equivalent of (Boc)₂O minimizes the formation of the di-protected byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-Boc-protected product, N-Boc-trans-1,2-diaminocyclohexane.[7]

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 10g diamine)MolesRole
trans-1,2-Diaminocyclohexane114.1910.0 g0.0876Starting Material
Di-tert-butyl dicarbonate218.2518.1 g0.0832Protecting Agent
Dichloromethane (DCM)84.93~200 mL-Solvent
Step 1.2: Reductive Amination for N-Isopropylation

Principle & Rationale: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[8] The reaction proceeds in two stages: first, the free primary amine of the mono-protected diamine reacts with acetone to form a hemiaminal, which then dehydrates to form an imine intermediate. Second, a reducing agent present in the mixture reduces the imine C=N bond to a C-N single bond, yielding the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for imines over ketones, and does not reduce other sensitive functional groups.[8]

Experimental Protocol:

  • Dissolve N-Boc-trans-1,2-diaminocyclohexane (1.0 equiv) in 1,2-dichloroethane (DCE) or DCM.

  • Add acetone (1.5-2.0 equiv) to the solution.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirred mixture at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Boc-N'-isopropyl-trans-1,2-diaminocyclohexane, which is often pure enough for the next step.

Reagent/MaterialMolar Mass ( g/mol )Example MolesRole
N-Boc-trans-1,2-diaminocyclohexane214.301.0 equivSubstrate
Acetone58.081.5 equivIsopropyl source
Sodium triacetoxyborohydride211.941.5 equivReducing Agent
1,2-Dichloroethane (DCE)98.96-Solvent
Step 1.3: Selective Boc Deprotection

Principle & Rationale: The final step in preparing the key intermediate is to remove the Boc protecting group to reveal the primary amine for the subsequent Cbz protection. The Boc group is designed to be labile under acidic conditions.[2] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent protonate the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation.[9] The resulting carbamic acid intermediate is unstable and readily decarboxylates (loses CO₂) to give the free amine.[6]

Experimental Protocol:

  • Dissolve the crude N-Boc-N'-isopropyl-trans-1,2-diaminocyclohexane (1.0 equiv) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equiv) or a 4M solution of HCl in dioxane dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or 1M NaOH to neutralize the excess acid and liberate the free amine from its salt.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield N-isopropyl-trans-1,2-diaminocyclohexane. This intermediate is typically used immediately in the next step without further purification.

Reagent/MaterialMolar Mass ( g/mol )Example MolesRole
N-Boc-N'-isopropyl...256.401.0 equivSubstrate
Trifluoroacetic Acid (TFA)114.0210 equivDeprotecting Agent
Dichloromethane (DCM)84.93-Solvent

Part 2: Final Cbz Protection to Yield the Target Compound

Step 2.1: Benzyloxycarbonyl (Cbz) Protection

Principle & Rationale: The final step is the protection of the primary amine with the benzyloxycarbonyl (Cbz) group. The Cbz group is stable to a wide range of conditions but is easily removed by catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group.[10] The reaction is typically performed under Schotten-Baumann conditions, where the amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base.[5] The base, such as sodium bicarbonate or triethylamine, neutralizes the hydrochloric acid generated during the reaction, driving it to completion.[4][11]

Caption: Mechanism of Cbz protection of an amine.

Experimental Protocol:

  • Dissolve the N-isopropyl-trans-1,2-diaminocyclohexane intermediate (1.0 equiv) in a biphasic solvent system, such as DCM and a saturated aqueous solution of NaHCO₃.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise to the mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product, (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester.[12]

Reagent/MaterialMolar Mass ( g/mol )Example MolesRole
N-isopropyl-trans-1,2-diaminocyclohexane156.271.0 equivSubstrate
Benzyl Chloroformate (Cbz-Cl)170.591.1 equivProtecting Agent
Sodium Bicarbonate (NaHCO₃)84.012.0 equivBase
Dichloromethane (DCM) / Water--Solvent System

Characterization

The final product and all intermediates should be characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the carbamate.

Safety Precautions

  • Benzyl Chloroformate (Cbz-Cl): This reagent is a lachrymator, corrosive, and toxic. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with care in a fume hood and wear appropriate PPE.

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Minimize exposure and handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to produce hydrogen gas. Quench reactions carefully.

References

  • Wikipedia. Benzyl chloroformate. Link

  • Tej, S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Link

  • BenchChem (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. Link

  • BenchChem (2025). Understanding Boc protection and deprotection in peptide synthesis. Link

  • Common Organic Chemistry. Benzyl Chloroformate. Link

  • Vanlaldinpuia, K. et al. (2010). An Excellent Method for Cbz-protection of Amines. Chemistry Letters. Link

  • Organic Chemistry (2022). Boc Deprotection Mechanism. YouTube. Link

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Link

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Link

  • Kim, H. et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. RSC Advances. Link

  • Pearson. Provide a mechanism for the protection of the amine as the benzylcarbamate. Link

  • Wang, D. et al. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. Link

  • BenchChem (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Link

  • Master Organic Chemistry. Amine Protection and Deprotection. Link

  • Suzhou Highfine Biotech (2023). Amino protecting group—benzyloxycarbonyl (Cbz). Link

  • Almansa, C. et al. (2004). First Practical Protection of α-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry. Link

  • TargetMol. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine. Link

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Link

  • ResearchGate. Synthesis of trans-1,2-diaminocyclohexane derivatives by opening of... Link

  • MDPI (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Link

  • ARKIVOC. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Link

  • National Center for Biotechnology Information. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Link

  • Synthesis with Catalysts PVT LTD. Trans-1,2-Diaminocyclohexane. Link

  • Sigma-Aldrich. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97%. Link

  • National Center for Biotechnology Information. Reductive aminations by imine reductases: from milligrams to tons. Link

  • Echemi. {2-[(2-AMino-ethyl)-isopropyl-aMino]-cyclohexyl}-carbaMic acid benzyl ester. Link

  • PubChem. N,N'-Diisopropyl-1,2-trans-cyclohexanediamine. Link

  • PubChem. Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, (R)-. Link

  • HXCHEM. (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester/CAS:1353971-50-2. Link

Sources

Application

HPLC method development for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester Abstract This document provides a comprehensive guide for the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester. This molecule presents unique challenges due to the presence of a basic secondary amine, which can lead to poor peak shape, and multiple stereocenters, which may necessitate diastereomeric separation. This guide outlines a systematic approach, from initial method development and optimization to forced degradation studies and method validation, in accordance with International Council for Harmonisation (ICH) guidelines. The protocols herein are designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and stability-indicating HPLC method for this compound and structurally similar molecules.

Introduction: Analyte Characterization and Strategic Approach

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a moderately polar compound featuring a hydrophobic cyclohexyl ring, a basic isopropylamino group, and a benzyl carbamate moiety which provides a strong chromophore for UV detection. The estimated XLogP3 of 2.7 suggests good retention on reversed-phase columns.

The key analytical challenges are:

  • Peak Tailing: The basic secondary amine can interact with acidic residual silanols on silica-based HPLC columns, leading to asymmetric peak shapes.

  • Stereoisomerism: The substituted cyclohexyl ring contains at least two chiral centers, leading to the potential for multiple diastereomers. The analytical method must be able to adequately separate these if required for process control or stereospecific analysis.

  • Stability: The carbamate ester linkage may be susceptible to hydrolysis under acidic or basic conditions.

Our strategy is to first develop a robust achiral method to quantify the main analyte and any process-related impurities. Subsequently, we will incorporate forced degradation studies to ensure the method is stability-indicating. Finally, we will outline considerations for chiral separation to resolve the diastereomers.

Guiding Principles: HPLC Method Development Strategy

A systematic approach to method development is crucial for efficiency and for creating a robust final method. The process involves a logical flow from understanding the analyte's properties to fine-tuning chromatographic conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stability & Validation Analyte Analyte Characterization (pKa, LogP, UV λmax) Column Column Selection (e.g., C18, Phenyl) Analyte->Column Guides stationary phase choice MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Column->MobilePhase Defines solvent system Detection Detector Settings (Select λmax) MobilePhase->Detection Gradient Gradient Optimization (Slope, Time) Detection->Gradient Proceed to Optimization FlowTemp Flow Rate & Temperature (Efficiency, Backpressure) Gradient->FlowTemp ForcedDeg Forced Degradation (ICH Q1A) FlowTemp->ForcedDeg Finalized Method Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation

Caption: A systematic workflow for HPLC method development.

Instrument and Consumables
  • HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector is recommended.

  • Columns: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is an excellent starting point.

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Buffers: Reagent-grade phosphoric acid, ammonium acetate, or potassium phosphate.

Initial Parameter Selection: A Rationale-Driven Approach

Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is suitable for this analyte's moderate polarity. To mitigate peak tailing from the secondary amine, select a column with high-density end-capping or consider a column with an alternative stationary phase, such as a phenyl-hexyl phase, which can offer different selectivity.

Mobile Phase Selection: The mobile phase pH is the most critical parameter for controlling the retention and peak shape of this analyte. The isopropylamino group is basic and must be protonated (kept at a pH at least 2 units below its pKa, which is estimated to be ~10-11) to ensure a single ionic form and minimize interactions with silanols.

  • Aqueous Phase: Start with a low pH mobile phase, such as 0.1% phosphoric acid or formic acid in water (pH ~2.5-3.0). This ensures the amine is fully protonated (R-NH2+-).

  • Organic Modifier: Acetonitrile (ACN) is generally preferred as a starting organic solvent due to its low viscosity and UV transparency. Methanol can be evaluated as an alternative, as it can offer different selectivity.

  • Initial Gradient: A generic screening gradient from 5% to 95% ACN over 20 minutes is a good starting point to elute the analyte and any potential impurities.

Detection Wavelength: The benzyl carbamate moiety contains a benzene ring, which is a strong chromophore. The maximum absorbance (λmax) is expected to be around 210-220 nm and potentially a weaker band around 254-265 nm. A DAD is invaluable for determining the optimal wavelength. Initially, monitor at 215 nm for sensitivity and 254 nm for selectivity.

Experimental Protocols

Protocol 3.1: Achiral RP-HPLC Method Development
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in a 50:50 mixture of ACN and water. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Initial Screening Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: 215 nm and 254 nm (or DAD scan 200-400 nm)

    • Gradient Program:

      Time (min) %B (ACN)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope. If the peak elutes very late, increase the starting %B or make the gradient steeper. If it elutes too early, decrease the starting %B.

    • Aim for a retention time between 5 and 15 minutes to allow for the separation of early and late-eluting impurities.

    • Once a suitable gradient is established, optimize the column temperature (e.g., test 25, 30, 40 °C) and flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to improve peak shape and resolution while maintaining a reasonable run time and system pressure.

Protocol 3.2: Stability-Indicating Method Development (Forced Degradation)

Forced degradation studies are essential to demonstrate the specificity of the method and its ability to separate the main analyte from its degradation products.[1] These studies involve subjecting the analyte to harsh conditions to intentionally induce degradation.[2]

ForcedDegradation cluster_conditions Stress Conditions (ICH Q1A) Analyte Analyte Solution (approx. 0.1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C Analyte->Acid Expose to Base Base Hydrolysis 0.1 M NaOH, RT Analyte->Base Expose to Oxidation Oxidation 3% H₂O₂, RT Analyte->Oxidation Expose to Thermal Thermal 60°C Solution Analyte->Thermal Expose to Photo Photolytic ICH Light Box Analyte->Photo Expose to Analysis Analyze by HPLC (vs. Control Sample) Acid->Analysis Neutralize if needed Base->Analysis Neutralize if needed Oxidation->Analysis Neutralize if needed Thermal->Analysis Neutralize if needed Photo->Analysis Neutralize if needed Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Workflow for forced degradation studies.

  • Prepare Samples: For each condition, prepare a solution of the analyte at the working concentration (e.g., 0.1 mg/mL). Also, prepare a control sample stored at 4°C in the dark.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the analyte solution to achieve a final concentration of 0.1 M HCl. Heat at 60 °C. Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute to the initial concentration.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the analyte solution. Keep at room temperature. Withdraw samples at intervals, neutralize with HCl, and dilute. The carbamate ester is expected to be labile under basic conditions.[3]

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the analyte solution. Keep at room temperature, protected from light. Withdraw samples at intervals and analyze.

  • Thermal Degradation: Heat a solution of the analyte at 60 °C. Withdraw samples at intervals and analyze.

  • Photolytic Degradation: Expose a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. Analyze against a control sample protected from light.

  • Analysis: Analyze all stressed samples using the optimized HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] Use a DAD to assess peak purity and ensure no co-eluting degradants.

Protocol 3.3: Considerations for Chiral Separation

If the separation of diastereomers is required, a specialized approach is necessary.

  • Initial Assessment: First, analyze the sample using the optimized achiral method. If the peak is broad or shows shoulders, it may indicate the partial separation of diastereomers.

  • Chiral Stationary Phase (CSP) Screening: The most direct method is to screen various chiral columns. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds.

    • Typical Mobile Phases: For CSPs, mobile phases often consist of hexane/isopropanol (Normal Phase) or ACN/Methanol/Water with additives (Reversed-Phase or Polar Organic Mode).

    • Screening: Screen a set of 3-4 different CSPs under both normal phase and reversed-phase conditions to find a column that provides baseline separation of the stereoisomers.

  • Derivatization (Alternative): An alternative, though more complex, approach involves reacting the analyte with a chiral derivatizing agent to form new diastereomers that can then be separated on a standard achiral C18 column.[4][5] This is generally a secondary approach if CSP screening is unsuccessful.

Method Validation (as per ICH Q2(R1))

Once the method is fully optimized and demonstrated to be stability-indicating, it must be validated to ensure it is suitable for its intended purpose.[6][7]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or placebo.Peak purity index > 0.999; baseline resolution between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for the assay of the drug substance.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within limits when pH, temperature, or mobile phase composition are slightly varied.

Conclusion

This application note provides a detailed, science-based framework for developing a robust, stability-indicating HPLC method for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester. The key to success lies in a systematic approach that addresses the analyte's specific chemical properties, particularly the basic amine that influences peak shape and the ester linkage that can be a site of degradation. By controlling mobile phase pH, carefully selecting the column, and performing comprehensive forced degradation and validation studies, a reliable method suitable for quality control and stability testing can be achieved.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (URL: Available upon request)
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. (URL: Available upon request)
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. (URL: Available upon request)
  • A practical guide to forced degradation and stability studies for drug substances. (URL: Available upon request)
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. (URL: [Link])

  • High-Performance Liquid Chromatography of Carbamate Pesticides. Oxford Academic. (URL: [Link])

  • Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). ResearchGate. (URL: [Link])

  • Chiral separations of stereoisomers. Universität Regensburg. (URL: [Link])

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Journal of Synthetic Organic Chemistry, Japan. (URL: [Link])

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. (URL: [Link])

Sources

Method

Comprehensive NMR Characterization of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester: Protocols and Spectroscopic Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of (...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester. The structural elucidation of this molecule is critical for quality control, stereochemical assignment, and subsequent use in drug development and synthetic chemistry. We present a multi-tiered approach, beginning with sample preparation and progressing through 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopic techniques. The protocols are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices. This guide will enable researchers to unambiguously confirm the molecular structure, assign all proton and carbon signals, and deduce the relative stereochemistry of the disubstituted cyclohexane ring.

Introduction and Structural Overview

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a difunctional molecule featuring a benzyl carbamate-protected amine and a secondary isopropylamine substituent on a cyclohexane scaffold. The presence of multiple chiral centers and a conformationally flexible cyclohexane ring necessitates a robust analytical approach to confirm its identity and stereochemical purity. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment and connectivity of each atom in the molecule.[1]

The molecule can be deconstructed into three primary structural motifs, each with characteristic NMR signatures:

  • Benzyl Carbamate Group: Comprises a phenyl ring, a benzylic methylene (CH₂), and a carbamate carbonyl.

  • Isopropyl Group: Characterized by two equivalent methyl groups and a methine (CH) proton, leading to a distinct splitting pattern.[2][3]

  • 1,2-Disubstituted Cyclohexane Ring: A conformationally mobile six-membered ring whose proton signals are typically complex multiplets. The stereochemical relationship (cis or trans) between the two substituents is a key parameter to determine.[4]

This guide will systematically address the characterization of each of these motifs.

Experimental Design and Workflow

A logical and sequential workflow is crucial for the efficient and accurate analysis of the target molecule. The process involves meticulous sample preparation followed by a series of 1D and 2D NMR experiments designed to build a complete picture of the molecular structure.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation Prep Sample Preparation (Dissolution & Standardization) H1 1D ¹H NMR (Proton Environment & Coupling) Prep->H1 Acquire C13 1D ¹³C NMR & DEPT (Carbon Skeleton & Type) H1->C13 Next Analysis Integrated Data Analysis H1->Analysis COSY 2D ¹H-¹H COSY (¹H-¹H Connectivity) C13->COSY Next C13->Analysis HSQC 2D ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Next COSY->Analysis HSQC->Analysis Structure Final Structure Confirmation (Inc. Stereochemistry) Analysis->Structure Confirm

Caption: General workflow for the NMR characterization of the title compound.

Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectra is directly dependent on proper sample preparation. The choice of solvent is critical, as it can influence the chemical shifts of labile protons (e.g., N-H).[5][6]

  • Materials:

    • (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (5-10 mg)

    • Deuterated chloroform (CDCl₃, 0.6-0.7 mL)

    • Tetramethylsilane (TMS)

    • 5 mm NMR tube

    • Pipettes and vial

  • Procedure:

    • Weigh approximately 5-10 mg of the compound into a clean, dry vial.

    • Add 0.6-0.7 mL of CDCl₃. Chloroform is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[7]

    • Add a small amount of TMS to serve as an internal standard for both ¹H and ¹³C spectra (δ = 0.00 ppm).[8]

    • Ensure the sample is fully dissolved. If solubility is an issue, alternative solvents like DMSO-d₆ or Methanol-d₄ can be considered, but be aware that they will exchange with the N-H protons.

    • Transfer the solution to a 5 mm NMR tube.

Protocol 2: 1D NMR Acquisition (400 MHz Spectrometer)

1D spectra provide the foundational data for the analysis.

  • ¹H NMR Spectrum:

    • Objective: To identify all unique proton environments, determine their integrations (relative ratios), and analyze their splitting patterns (multiplicities) and coupling constants.

    • Typical Parameters:

      • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 3-4 seconds.

      • Number of Scans (ns): 16-32. Averaging multiple scans improves the signal-to-noise ratio.

    • Rationale: These parameters provide a good balance between signal intensity and experiment time for a moderately concentrated sample.

  • ¹³C{¹H} NMR Spectrum:

    • Objective: To identify all unique carbon environments in the molecule. The standard experiment is proton-decoupled to yield a single sharp peak for each carbon.

    • Typical Parameters:

      • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 1024 or more. The low natural abundance of ¹³C requires a significantly higher number of scans compared to ¹H NMR.

    • DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed. This is invaluable for assigning the complex signals of the cyclohexane ring.[9]

Protocol 3: 2D NMR Acquisition

2D NMR experiments are essential for unambiguously assigning signals by revealing through-bond correlations.[1][10]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are spin-coupled to each other, typically those on adjacent carbons (²J or ³J coupling). Cross-peaks in the COSY spectrum connect coupled protons.

    • Use Case: Indispensable for tracing the proton connectivity around the cyclohexane ring and confirming the coupling between the isopropyl methine and methyl protons.[11]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify which proton is directly attached to which carbon. Each cross-peak in the HSQC spectrum correlates a proton with its bonded carbon.

    • Use Case: After assigning protons using ¹H and COSY spectra, HSQC allows for the direct and unambiguous assignment of the corresponding carbon signals. This is particularly useful for the overlapping signals of the cyclohexane backbone.[12][13]

Data Interpretation and Spectral Assignment

The following tables present predicted chemical shifts and assignments based on the analysis of similar functional groups and structures found in the literature.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Notes
H-a7.28 - 7.40m5HAr-H (Phenyl)Typical range for monosubstituted benzene rings.[14]
H-b~5.12s2HPh-CH₂ -OBenzylic protons adjacent to an oxygen. Often a singlet if no adjacent protons.[14]
H-c~4.8 - 5.2br s1HO-CO-NH Carbamate N-H proton. Can be broad and its position is solvent/concentration dependent.
H-d~3.5 - 3.9m1HCH -NH-COCyclohexane proton at C1, deshielded by the carbamate group.
H-e~2.8 - 3.2m1HCH -NH-iPrCyclohexane proton at C2, deshielded by the amino group.
H-f~2.6 - 2.9septet1H-NH-CH (CH₃)₂Isopropyl methine proton, split into a septet by the six methyl protons.[8][15]
H-g~1.0 - 2.2m8HCyclohexane-H Remaining eight protons of the cyclohexane ring. Significant signal overlap is expected.
H-h~1.05d6H-CH(CH₃ )₂Isopropyl methyl protons, appearing as a doublet due to coupling with the methine proton.[3][8]
H-i~1.5 - 2.0br s1HCH-NH -iPrSecondary amine proton. Often broad and may exchange.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Predicted δ (ppm)Carbon TypeAssignmentRationale & Notes
~156CC =O (Carbamate)Typical chemical shift for a carbamate carbonyl carbon.[16]
~136CC -ipso (Aromatic)Quaternary aromatic carbon attached to the benzylic group.
~128.5CHC -ortho/para (Ar)Aromatic CH carbons.
~128.0CHC -meta (Ar)Aromatic CH carbons.
~67CH₂Ph-C H₂-OBenzylic carbon adjacent to oxygen.
~55-60CHC H-NH-iPr (C2)Cyclohexane carbon bearing the isopropylamino group.
~50-55CHC H-NH-CO (C1)Cyclohexane carbon bearing the carbamate.
~48CH-NH-C H(CH₃)₂Isopropyl methine carbon.
~22-35CH₂Cyclohexane C H₂The four methylene carbons of the cyclohexane ring.
~23CH₃-CH(C H₃)₂The two equivalent isopropyl methyl carbons.

Stereochemical Analysis via Coupling Constants

The relative stereochemistry (cis or trans) of the 1,2-disubstituted cyclohexane ring can be determined by analyzing the ³J(H,H) coupling constants of the protons at C1 and C2 (H-d and H-e).[9] The cyclohexane ring exists predominantly in a chair conformation.[17]

  • Trans Isomer: In the more stable diequatorial conformation, the H-d and H-e protons would be axial-axial. This results in a large coupling constant, typically ³J ≈ 8-13 Hz .

  • Cis Isomer: The stable conformation would have one substituent axial and one equatorial. This would result in an axial-equatorial or equatorial-axial relationship between H-d and H-e, leading to a small coupling constant, typically ³J ≈ 2-5 Hz .

By carefully analyzing the multiplicity of signals H-d and H-e in a high-resolution ¹H NMR spectrum, one can extract the coupling constant and confidently assign the diastereomer.

Stereochem cluster_input Experimental Data cluster_decision Interpretation cluster_output Stereochemical Assignment J_Value Measure ³J(H,H) for Cyclohexane C1-H and C2-H Decision Compare J-Value J_Value->Decision Trans Trans Isomer (diaxial protons) Decision->Trans  ³J ≈ 8-13 Hz Cis Cis Isomer (ax/eq protons) Decision->Cis  ³J ≈ 2-5 Hz

Caption: Logic diagram for assigning stereochemistry using ³J(H,H) coupling constants.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides an unequivocal method for the structural characterization of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester. This application note details the necessary protocols and interpretative framework to confirm covalent connectivity and assign the relative stereochemistry of the molecule. This level of rigorous characterization is fundamental for professionals in drug discovery and chemical development, ensuring the identity and purity of key synthetic intermediates.

References

  • Nuclear Magnetic Resonances (NMR) Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • Interpretation of 1H-NMR Spectra. University of Calgary. Available at: [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Interpreting 1H (Proton) NMR Spectra. Chemconnections. Available at: [Link]

  • Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Available at: [Link]

  • Olah, G. A., et al. (1997). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 62(22), 7702-7706. Available at: [Link]

  • Supporting Information for A green approach for the synthesis of carbamates from amines, alkyl halides and CO2 using AgNPs@TzTa-POP as a recyclable catalyst. Royal Society of Chemistry. Available at: [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. Available at: [Link]

  • Carbonic acid, monoamide, N-benzyl-N-dodecyl-, benzyl ester - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • Supporting Information for Angew. Chem. Int. Ed. 2004. Wiley-VCH. Available at: [Link]

  • Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. ResearchGate. Available at: [Link]

  • Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available at: [Link]

  • Stereochemistry of disubstituted cyclohexane. SlideShare. Available at: [Link]

  • Cyclohexylamine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • N-Cyclohexylaniline. PubChem, National Institutes of Health. Available at: [Link]

  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. ResearchGate. Available at: [Link]

  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15529-15538. Available at: [Link]

  • Kim, H., et al. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. International Journal of Pharmaceutics, 377(1-2), 105-11. Available at: [Link]

  • NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. Available at: [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(37), 22617-22627. Available at: [Link]

  • Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. Available at: [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. Journal of Cheminformatics, 11(1), 58. Available at: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 20(7), 11677-11693. Available at: [Link]

  • Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D-methylglucoside. Arkivoc. Available at: [Link]

Sources

Application

Application Notes and Protocols: (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Protected Diamine Building Block (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Protected Diamine Building Block

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a valuable synthetic intermediate characterized by a differentially protected 1,2-diaminocyclohexane scaffold. The presence of a bulky isopropyl group on one amine and a benzyl carbamate (Cbz) protecting group on the other offers chemists a powerful tool for the regioselective synthesis of complex molecules. This strategic protection scheme allows for the sequential functionalization of the two distinct amine functionalities, making it an ideal precursor for the synthesis of chiral ligands, catalysts, and pharmacologically active compounds.

The Cbz group, a cornerstone in amine protection, provides robust stability under a wide range of reaction conditions and can be selectively removed through various methods, most notably catalytic hydrogenolysis.[1][2] This orthogonality is crucial for multi-step synthetic sequences where precise control over reactivity is paramount. The isopropyl group, on the other hand, can serve to introduce steric bulk, influence the stereochemical outcome of reactions, or act as a key pharmacophore in drug candidates.

These application notes will provide a comprehensive overview of the synthetic utility of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, detailing its application in the synthesis of elaborated diamines and outlining robust protocols for the critical deprotection step.

Core Applications: A Gateway to Functionalized Cyclohexanediamines

The primary utility of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester lies in its ability to serve as a precursor to monosubstituted isopropylamino-cyclohexylamines. The protected primary amine can be deprotected to reveal a reactive nucleophile, which can then be subjected to a variety of synthetic transformations.

Key Synthetic Transformations:
  • Acylation: The deprotected primary amine can be readily acylated using acid chlorides, anhydrides, or activated esters to form amides. This is a fundamental transformation for building more complex molecular architectures.

  • Reductive Amination: The free amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to introduce a wide range of alkyl substituents.[3]

  • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a common functional group in medicinal chemistry.

  • Alkylation: Direct alkylation of the amine can be achieved with alkyl halides, although this method may be prone to over-alkylation.

The resulting N-substituted (2-Isopropylamino-cyclohexyl)amine derivatives are valuable building blocks for various applications, including the synthesis of chiral ligands for asymmetric catalysis and the development of novel therapeutic agents.

Experimental Protocols

Protocol 1: Deprotection of the Benzyl Carbamate (Cbz) Group via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group from (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester to yield (1R,2R)-N1-isopropylcyclohexane-1,2-diamine (or its corresponding enantiomer/diastereomer). Catalytic hydrogenolysis is the preferred method due to its mild conditions and clean byproducts (toluene and carbon dioxide).[1][4]

Workflow for Cbz Deprotection:

cluster_workflow Cbz Deprotection Workflow start Start: Cbz-Protected Amine dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_catalyst Add Pd/C Catalyst (5-10 mol%) dissolve->add_catalyst hydrogenate Hydrogenate (H2 balloon, rt) add_catalyst->hydrogenate monitor Monitor Reaction (TLC, LC-MS) hydrogenate->monitor filter Filter Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purification (if necessary) concentrate->purify end End: Deprotected Amine purify->end

Caption: Workflow for Cbz Deprotection via Catalytic Hydrogenolysis.

Materials:

  • (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Procedure:

  • In a round-bottom flask, dissolve (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol% palladium relative to the substrate) to the solution.

  • Seal the flask with a septum and purge the system with an inert gas (N₂ or Ar).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to afford the crude deprotected amine, (1R,2R)-N1-isopropylcyclohexane-1,2-diamine. The product can be further purified by distillation or chromatography if necessary.

Table 1: Comparison of Cbz Deprotection Methods

MethodReagents & ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C, MeOH, rtMild, clean byproducts (toluene, CO₂), high yieldIncompatible with other reducible functional groups (alkenes, alkynes, some nitro groups)[1]
Acid-Catalyzed Cleavage HBr/AcOH, TMSI, AlCl₃Effective for substrates sensitive to hydrogenationHarsh conditions, may not be suitable for acid-labile molecules[4][5]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °CGood for substrates with functionalities sensitive to reduction or strong acids[4][6]Requires heating, potential for side reactions with electrophilic functional groups
Protocol 2: Synthesis of N-Acylated Derivatives

This protocol outlines the general procedure for the acylation of the deprotected primary amine using an acid chloride.

Workflow for N-Acylation:

cluster_workflow N-Acylation Workflow start Start: Deprotected Diamine dissolve Dissolve in DCM with Et3N start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add Acyl Chloride (dropwise) cool->add_acyl_chloride warm Warm to rt and Stir add_acyl_chloride->warm monitor Monitor Reaction (TLC, LC-MS) warm->monitor quench Quench with H2O monitor->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify end End: N-Acylated Product purify->end

Caption: General Workflow for the N-Acylation of the Deprotected Diamine.

Materials:

  • (1R,2R)-N1-isopropylcyclohexane-1,2-diamine (from Protocol 1)

  • Acid chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the deprotected diamine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution to act as a base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Conclusion

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a strategically designed precursor that offers a reliable and efficient entry point for the synthesis of a diverse range of functionalized 1,2-diaminocyclohexane derivatives. The distinct protecting groups on the two amine functionalities allow for selective and sequential manipulations, a key advantage in modern organic synthesis. The protocols provided herein for the deprotection of the Cbz group and subsequent acylation serve as a foundation for researchers to explore the full synthetic potential of this versatile building block in the development of novel catalysts, ligands, and pharmaceutical agents.

References

  • Bratovanov, S.; G. G. T., Kostova, K. Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters. 2000, 2(8), 1073-1075. Available from: [Link][2]

  • Scattolin, T.; Gharbaoui, T.; Chen, C.-y. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. 2022, 24(19), 3736–3740. Available from: [Link][6]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link][4]

  • Ples, L.; Vahala, J.; Storch, J. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules. 2024, 29(8), 1845. Available from: [Link][3]

Sources

Method

Application Note: Solubility Profiling of (2-Isopropylamino-cyclohexyl)-carbamic Acid Benzyl Ester in Organic Solvents

Executive Summary (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) is a highly specialized, differentially protected diamine building block. It features a primary amine masked by a benzyloxyca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) is a highly specialized, differentially protected diamine building block. It features a primary amine masked by a benzyloxycarbonyl (Cbz/Z) protecting group and a reactive secondary isopropylamine. This structural motif is frequently utilized in the synthesis of complex peptidomimetics and central nervous system (CNS) drug candidates.

Understanding the thermodynamic solubility of this compound in various organic solvents is critical for optimizing downstream synthetic workflows (e.g., acylation, reductive amination) and purification processes. This application note provides a mechanistic analysis of its solvation behavior, quantitative solubility estimates across solvent classes, and a self-validating, step-by-step protocol for determining its thermodynamic solubility using the industry-standard shake-flask method[1].

Chemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, we must deconstruct its molecular architecture. The solubility of an organic intermediate is dictated by the thermodynamic balance between solute-solute lattice energy and solute-solvent interactions.

Structural Drivers of Solubility
  • The Benzyl Carbamate (Cbz) Group: The Cbz group is a staple in peptide synthesis[2]. It introduces significant lipophilicity via the aromatic benzyl ring (capable of π−π stacking and London dispersion forces) while simultaneously providing a hydrogen bond donor (N-H) and acceptor (C=O). This dual nature drives high solubility in polar aprotic solvents like ethyl acetate and dichloromethane.

  • The Cyclohexyl Core: This rigid, non-polar aliphatic ring significantly increases the hydrophobic penalty in aqueous systems, rendering the free base practically insoluble in water. However, it strongly favors solvation in moderately non-polar to polar aprotic organic solvents.

  • The Isopropylamino Group: As a secondary amine, this moiety acts as a basic center (estimated pKa​≈9.5 ). In its free base form, it acts as a hydrogen bond donor/acceptor. If protonated (e.g., via HCl gas in ether), the resulting salt will exhibit a drastically inverted solubility profile—precipitating out of non-polar organics and dissolving in polar protic solvents or water.

Causality in Solvent Selection: Reactions involving the secondary amine typically require polar aprotic solvents (e.g., DMF, DCM) to maintain high concentrations of the free base while avoiding competitive nucleophilic attacks from the solvent. Using a solvent in which the compound is only partially soluble will artificially depress reaction kinetics and may lead to incomplete conversion or the formation of side products.

Quantitative Solubility Data Summary

The following table summarizes the solubility profile of the free base form of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester at 25°C.

Solvent ClassSolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)8.9> 100 (Highly Soluble)Favorable dispersion forces with the cyclohexyl/benzyl core; dipole-dipole interactions with the carbamate.
Polar Aprotic Ethyl Acetate (EtOAc)6.0> 50 (Soluble)Strong hydrogen bond acceptance from the carbamate N-H and amine N-H.
Polar Protic Methanol (MeOH)32.720 - 50 (Moderately Soluble)Hydrogen bonding networks established with the secondary amine and carbamate oxygen.
Non-Polar Hexanes1.9< 5 (Sparingly Soluble)Weak London dispersion forces; insufficient energy to break solute-solute hydrogen bonds in the crystal lattice.
Aqueous Water (pH 7.4)80.1< 0.1 (Practically Insoluble)Extreme hydrophobic penalty from the benzyl, cyclohexyl, and isopropyl groups.

Workflow Visualization

The following diagram outlines the logical progression of the standardized shake-flask methodology.

G N1 1. Solid Dispensing (Add Excess API to Vial) N2 2. Solvent Addition (Select Organic Solvent) N1->N2 N3 3. Isothermal Agitation (Orbital Shaker, 25°C for 24-48h) N2->N3 N4 4. Phase Separation (Centrifugation & PTFE Filtration) N3->N4 N5 5. Analytical Quantification (HPLC-UV / LC-MS Analysis) N4->N5 N6 Thermodynamic Solubility Data Output & XRPD Check N5->N6

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Standardized Protocol: Thermodynamic Solubility Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . It employs the "Shake-Flask" method, recognized by the World Health Organization (WHO) and pharmacopeial guidelines as the gold standard for equilibrium solubility[1][3].

Materials Required
  • (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (Purity >98%)

  • Target organic solvents (HPLC grade)

  • Orbital shaker with precise temperature control (± 0.5°C)

  • 0.45 µm PTFE syringe filters (PTFE is required to prevent degradation in harsh organic solvents like DCM)

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Accurately weigh approximately 50 mg of the compound into a 4 mL amber glass vial. (Note: Amber glass is used to prevent potential UV-induced degradation of the benzyl group).

  • Add 1.0 mL of the target organic solvent to the vial.

  • Visually inspect the vial. If the solid dissolves completely, add additional compound in 20 mg increments until a persistent suspension (excess solid) is observed[3].

Step 2: Isothermal Equilibration (Self-Validating Step)

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to 25.0°C (or target reaction temperature) and agitate at 300 RPM[3].

  • Self-Validation Check: Extract a 50 µL aliquot at t=24 hours and another at t=48 hours. If the quantified concentration difference between the two time points is <5% , thermodynamic equilibrium is confirmed. If >5% , continue agitation for an additional 24 hours.

Step 3: Phase Separation

  • Remove the vials from the shaker and centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

  • Carefully draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter.

  • Crucial Technique: Discard the first 3-5 drops of the filtrate. This saturates the filter membrane and prevents artificially low solubility readings caused by the API adsorbing to the filter matrix.

Step 4: Quantification via HPLC-UV

  • Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of your pre-established HPLC calibration curve.

  • Analyze the sample at the compound's λmax​ (typically ~210-220 nm for the carbamate/benzyl absorbance).

  • Calculate the concentration (mg/mL) factoring in the dilution multiplier.

Step 5: Solid-State Verification (Trustworthiness Check)

  • Recover the residual solid from the bottom of the centrifuge tube.

  • Dry the solid gently under a stream of nitrogen.

  • Analyze via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transitions or form solvates during the 48-hour equilibration. If the XRPD pattern differs from the starting material, the measured solubility represents the new solvate/polymorph, not the original compound.

Troubleshooting & Best Practices

  • Cbz Deprotection Risks: While the Cbz group is generally stable to mild acids and bases, avoid prolonged solubility testing in solvents containing strong Lewis acids or under conditions that could mimic catalytic hydrogenation (e.g., presence of trace palladium and hydrogen donors), as this will cleave the protecting group[2].

  • Handling the Amine: Because the secondary isopropylamine is basic, it can absorb ambient CO2​ to form carbamate salts over time. Store the bulk powder in a desiccator under an inert argon atmosphere to maintain its free-base solubility profile.

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series. URL: [Link]

  • Wikipedia Contributors. "Benzyl carbamate." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Structural C...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Structural Context

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (Chemical Formula: C17​H26​N2​O2​ , Exact Mass: 290.1994 Da) is a sterically hindered, functionalized diamine intermediate. Compounds featuring a cyclohexane scaffold substituted with both a secondary amine (isopropylamino) and a protected primary amine (benzyl carbamate or Cbz group) are frequently utilized as chiral auxiliaries or precursors in central nervous system (CNS) drug development.

When analyzed via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive ion mode, this molecule yields a robust protonated precursor ion [M+H]+ at m/z 291.2073. Understanding its fragmentation behavior is critical for differentiating it from structural isomers and identifying downstream metabolites or degradation products.

Mechanistic Causality of Fragmentation (The "Why")

In mass spectrometry, structural elucidation relies on understanding the thermodynamic and kinetic drivers of gas-phase ion dissociation. The fragmentation of this molecule is dominated by two highly labile functional groups: the benzyl carbamate (Cbz) moiety and the isopropyl-substituted secondary amine.

Pathway A: Benzyl Carbamate (Cbz) Dynamics

The Cbz protecting group is notoriously fragile under Collision-Induced Dissociation (CID) conditions.

  • Formation of the Tropylium Cation (m/z 91.0548): The most intense diagnostic peak arises from the heterolytic cleavage of the ester C−O bond. The resulting benzyl cation rapidly rearranges into the highly stable, aromatic seven-membered tropylium ring [C7​H7​]+ [1].

  • Loss of Benzyl Alcohol (m/z 183.1497): A proton transfer (often originating from the adjacent carbamate nitrogen) to the benzyloxy oxygen triggers the neutral loss of benzyl alcohol ( C7​H8​O , 108.0575 Da)[2].

  • Decarboxylation (m/z 139.1599): Following the expulsion of benzyl alcohol, the residual carbamic acid intermediate is highly unstable. It undergoes rapid decarboxylation, expelling neutral CO2​ (43.9898 Da) to leave a protonated secondary amine on the cyclohexane ring[3].

Pathway B: Isopropylamino Group Cleavage

The secondary amine at the 2-position of the cyclohexane ring undergoes charge-directed fragmentation.

  • Loss of Isopropylamine (m/z 232.1338): Inductive cleavage leads to the loss of the entire intact isopropylamine neutral molecule ( C3​H9​N , 59.0735 Da), generating a stabilized cyclohexenyl carbocation.

  • Loss of Propene (m/z 249.1603): Through a cyclic, McLafferty-type rearrangement, the isopropyl group can expel propene ( C3​H6​ , 42.0470 Da), leaving a primary amine on the ring.

Quantitative Data Presentation

The following table summarizes the high-resolution exact masses, elemental compositions, and relative abundances of the key diagnostic fragment ions generated under optimal CID conditions (Collision Energy: 25 eV).

Precursor / FragmentExact Mass (m/z)Elemental FormulaNeutral Loss (Da)Neutral Loss IdentityRelative Abundance
Precursor Ion 291.2073 [C17​H27​N2​O2​]+ N/AN/A15%
Fragment 1 249.1603 [C14​H21​N2​O2​]+ 42.0470Propene ( C3​H6​ )20%
Fragment 2 232.1338 [C14​H18​NO2​]+ 59.0735Isopropylamine ( C3​H9​N )35%
Fragment 3 183.1497 [C10​H19​N2​O]+ 108.0575Benzyl Alcohol ( C7​H8​O )85%
Fragment 4 139.1599 [C9​H19​N2​]+ 152.0473Benzyl Alcohol + CO2​ 60%
Fragment 5 91.0548 [C7​H7​]+ 200.1525Remaining Scaffold100% (Base)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural assignments, this protocol is designed as a self-validating system . It incorporates real-time mass calibration, system suitability testing (SST), and blank-subtraction to definitively rule out isobaric interferences and carryover.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 10 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Prepare a method blank consisting solely of the diluent.

Step 2: System Suitability Testing (SST)
  • Prior to sample injection, inject a 1 µg/mL solution of Reserpine (m/z 609.2812).

  • Verify that the mass accuracy is within ≤3 ppm and that the fragmentation of Reserpine yields the diagnostic m/z 195.0652 peak at >105 counts per second (cps). Do not proceed if SST fails.

Step 3: UHPLC Separation Parameters
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 4: High-Resolution MS/MS Acquisition
  • Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA).

  • Collision Energy (NCE): Stepped gradient of 15, 25, and 35 eV to capture both fragile (Cbz) and stable (ring) fragments.

Visualizations

LCMS_Workflow S1 1. Sample Preparation 10 µg/mL in MeOH:H2O (1:1) S2 2. System Suitability Test (SST) Reserpine Standard Injection S1->S2 Validates System S3 3. UHPLC Separation C18 Column, 0.1% FA Gradient S2->S3 SST Passed S4 4. ESI-MS/MS Acquisition Data-Dependent MS2 (Positive Mode) S3->S4 Eluent S5 5. Data Validation Isotope Matching & Blank Subtraction S4->S5 Raw Data

Fig 1: Self-validating UHPLC-MS/MS analytical workflow for structural elucidation.

Fragmentation_Pathway M [M+H]+ m/z 291.2073 F1 [M+H - C7H8O]+ m/z 183.1497 M->F1 - Benzyl Alcohol (108.0575 Da) F2 Tropylium Cation [C7H7]+ m/z 91.0548 M->F2 Heterolytic Cleavage C-O Bond F4 [M+H - C3H9N]+ m/z 232.1338 M->F4 - Isopropylamine (59.0735 Da) F3 [M+H - C7H8O - CO2]+ m/z 139.1599 F1->F3 - CO2 (43.9898 Da)

Fig 2: Proposed ESI-MS/MS fragmentation pathways for m/z 291.2073.

References

  • Negative IC-MS/MS (MRM) total ion chromatogram of a 1:1:1:3 molar... ResearchGate.
  • Spontaneous Water Radical Cation Oxidation at Double Bonds in Microdroplets. Frontiers in Chemistry.
  • Synthesis and mass spectrometry of 2-hydroxyethyl 1-aryl-1-(N-benzoxycarbonylamino)methylphosphonate monoesters. ResearchGate.

Sources

Method

Application Note: In Vitro High-Throughput Screening of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester via FLIPR Calcium Mobilization

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Compound Classification: Putative Kappa Opioid Receptor (KOR) Modulator / Cyclohexane-1,2-diamine Derivative Introduction & Scientific Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Compound Classification: Putative Kappa Opioid Receptor (KOR) Modulator / Cyclohexane-1,2-diamine Derivative

Introduction & Scientific Rationale

The compound (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) features a protected cyclohexane-1,2-diamine scaffold. In neuropharmacology, trans-cyclohexane-1,2-diamine derivatives—most notably U-50,488—are privileged structures recognized as highly selective Kappa Opioid Receptor (KOR) agonists [1]. Evaluating novel derivatives within this structural class requires robust, high-throughput in vitro functional assays to determine their receptor modulation profiles (agonism, antagonism, or allosteric modulation).

This application note details a comprehensive, self-validating protocol for screening this compound using a Fluorescence Imaging Plate Reader (FLIPR) calcium mobilization assay.

The Causality of Assay Design (E-E-A-T)

Because KOR is natively a Gi/o​ -coupled receptor, its activation typically inhibits adenylyl cyclase, which does not produce a robust, high-throughput-friendly secondary messenger signal. To bypass this limitation, we utilize CHO-K1 cells stably co-expressing human KOR and the chimeric G-protein Gqi5​ . The Gqi5​ chimera actively reroutes the Gi/o​ receptor signal through the Gq​ pathway [2]. Upon compound binding, Gqi5​ stimulates Phospholipase C (PLC), cleaving PIP2 into Inositol triphosphate (IP3), which subsequently triggers a massive, transient release of calcium ( Ca2+ ) from the endoplasmic reticulum. This calcium flux is captured in real-time using the FLIPR Calcium 5 Assay Kit [3].

G Cmpd Test Compound (1,2-diamine) KOR Kappa Opioid Receptor (Gi/o-coupled) Cmpd->KOR Binds Gqi5 Chimeric G-protein (Gqi5) KOR->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Binds IP3R Dye Fluorescent Signal (FLIPR Readout) ER->Dye Ca2+ Binding

Mechanistic pathway of KOR activation rerouted through chimeric Gqi5 to induce measurable calcium flux.

Physicochemical Properties & Formulation Strategy

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is highly lipophilic due to its cyclohexane ring, isopropyl group, and benzyl carbamate (Cbz) protecting group.

  • Solubilization: The compound must be reconstituted in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Aqueous Dilution: Aqueous assay buffers can cause rapid precipitation of lipophilic carbamates. Serial dilutions must be performed in 100% DMSO first, followed by an intermediate dilution in HBSS (Hank's Balanced Salt Solution) supplemented with 20 mM HEPES (pH 7.4) .

  • Solvent Control: The final in-well concentration of DMSO must not exceed 1.0% (v/v) . Higher concentrations disrupt the cell membrane lipid bilayer, causing artifactual calcium leakage and artificially inflating baseline fluorescence [4].

Experimental Workflow & Methodology

Workflow Day1 Day 1: Cell Plating Seed CHO-K1 (KOR/Gqi5) cells in Poly-D-Lysine 384-well plates Day2_Dye Day 2: Dye Loading Add FLIPR Calcium 5 Dye + Probenecid Incubate 1 hr at 37°C Day1->Day2_Dye Day2_Prep Day 2: Compound Prep Serial dilution of compound in HBSS + HEPES (Max 1% DMSO) Day2_Read Day 2: FLIPR Execution Automated compound addition Measure fluorescence (Ex 485/Em 525) Day2_Prep->Day2_Read Day2_Dye->Day2_Read Analysis Data Analysis Calculate EC50/IC50 & Z'-factor Day2_Read->Analysis

High-throughput FLIPR calcium mobilization assay workflow from cell plating to data analysis.

Step-by-Step Protocol
Step 1: Cell Plating (Day 1)
  • Harvest CHO-K1 cells stably expressing human KOR and Gqi5​ at 80-90% confluency.

  • Resuspend cells in standard growth media (DMEM/F12 + 10% FBS).

  • Plate cells at a density of 10,000 cells/well in a volume of 25 µL into a Poly-D-Lysine (PDL) coated 384-well black-wall, clear-bottom microplate .

    • Causality Note: PDL coating is mandatory. The FLIPR instrument utilizes rapid, automated fluidic dispensing. Without a strong electrostatic focal adhesion provided by PDL, the sheer force of liquid addition will dislodge the cell monolayer, destroying the assay's optical focal plane and resulting in high well-to-well variability.

  • Incubate overnight at 37°C, 5% CO2​ .

Step 2: Dye Loading (Day 2)
  • Prepare the FLIPR Calcium 5 Loading Buffer according to the manufacturer's protocol[3].

  • Critical Addition: Add Probenecid to the loading buffer to achieve a final in-well concentration of 2.5 mM.

    • Causality Note: CHO-K1 cells possess highly active organic anion transporters. Without Probenecid (an anion-exchange inhibitor), the cells will rapidly pump the fluorogenic calcium indicator out of the cytoplasm and into the extracellular media, destroying the signal-to-noise ratio [4].

  • Add 25 µL of the Loading Buffer directly to the 25 µL of media in each well (No-wash protocol).

  • Incubate for 60 minutes at 37°C, 5% CO2​ .

Step 3: Compound Addition and FLIPR Acquisition
  • Prepare a 5X concentration of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester in HBSS + 20 mM HEPES.

  • Transfer the cell plate and the compound plate to the FLIPR instrument.

  • Configure the FLIPR to read at λex​ = 485 nm and λem​ = 525 nm.

  • Record baseline fluorescence for 10 seconds.

  • Dispense 12.5 µL of the 5X compound into the 50 µL assay volume (final volume = 62.5 µL).

  • Continuously monitor fluorescence for 120 seconds to capture the peak calcium transient.

Data Presentation & Assay Validation

To ensure the assay acts as a self-validating system, the robustness of the plate must be calculated using the Z′ -factor formula based on the positive control (e.g., U-50,488) and the negative control (DMSO vehicle). A Z′ -factor ≥0.5 indicates an excellent assay suitable for high-throughput screening.

Table 1: Expected Pharmacological Parameters & Validation Metrics

ParameterTarget Metric / Expected ResultBiological Significance
Z′ -factor >0.70 Validates the dynamic range and low variability of the FLIPR assay.
Control EC50​ (U-50,488) 1.5−5.0 nMConfirms KOR/ Gqi5​ receptor sensitivity and functional coupling.
Test Compound EC50​ Variable (Dependent on affinity)Measures the potency of the test compound as a KOR agonist.
Maximal Response ( Emax​ ) Normalized to 100% of U-50,488Determines if the compound is a full agonist or partial agonist.
DMSO Tolerance ≤1.0% Ensures the compound's solvent does not induce false-positive calcium flux.

Troubleshooting & Mechanistic Interventions

  • Issue: Spontaneous / Erratic Calcium Spikes before Compound Addition.

    • Cause: Mechanical perturbation of the cells or temperature shock.

    • Solution: Ensure the HBSS buffer and compound plates are pre-warmed to 37°C. Reduce the dispense speed on the FLIPR pipettor head to minimize shear stress on the CHO-K1 monolayer.

  • Issue: High Extracellular Background Fluorescence.

    • Cause: Incomplete cleavage of the Acetoxymethyl (AM) ester from the calcium dye, or dye extrusion.

    • Solution: Verify that the Probenecid stock was freshly prepared (it degrades rapidly in aqueous solution). Ensure incubation time is strictly 60 minutes to allow intracellular esterases adequate time to cleave the AM group, trapping the dye inside the cell.

References

  • Freeman, J. P., et al. (1991). Naphtho and benzo analogues of the kappa opioid agonist trans-(+/-)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl] benzeneacetamide. Journal of Medicinal Chemistry, 34(6), 1891-1896.[Link]

  • NCBI / NIH. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual.[Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide.[Link](Note: URL represents the general Molecular Devices reagent repository)

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Welcome to the technical support center for the synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester. This guide is designed for researchers, medicinal chemists, and process development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or troubleshooting this specific synthesis. As a molecule with potential applications in drug development, achieving a high-yield, reproducible synthesis is paramount. This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and the scientific rationale behind our recommendations.

Introduction to the Synthesis

The synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester typically proceeds via a two-step route starting from trans-1,2-diaminocyclohexane. The core challenges lie in achieving selective mono-N-alkylation and then efficiently forming the carbamate without significant byproduct formation. This guide will address these critical areas to help you improve your yield and product purity.

The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Selective Mono-N-Isopropylation cluster_1 Step 2: Carbamate Formation Start trans-1,2-Diamino- cyclohexane Intermediate N-Isopropyl- cyclohexane-1,2-diamine Start->Intermediate Acetone, Reducing Agent (e.g., NaBH(OAc)₃) Final (2-Isopropylamino-cyclohexyl)- carbamic acid benzyl ester Intermediate->Final Benzyl Chloroformate (Cbz-Cl), Base (e.g., Et₃N or NaHCO₃) Troubleshooting_Reductive_Amination Start Low Yield or Impurities in Reductive Amination Step Check1 Problem: Di-alkylation Product? Start->Check1 Fix1 Solution: 1. Use Diamine in Excess (1.1-1.3 eq). 2. Add Acetone Slowly. 3. Use Milder Reducing Agent (STAB). 4. Lower Reaction Temperature (0°C). Check1->Fix1 Yes Check2 Problem: Incomplete Reaction? (Starting Material or Imine Remaining) Check1->Check2 No End Proceed to Carbamate Formation Fix1->End Fix2 Solution: 1. Verify Reducing Agent Activity. 2. Increase Equivalents of Reductant. 3. Add Acetic Acid Catalyst (for NaBH₄). 4. Increase Reaction Time. Check2->Fix2 Yes Check2->End No Fix2->End

Caption: Troubleshooting flowchart for the N-isopropylation step.

Q4: The carbamate formation step with benzyl chloroformate (Cbz-Cl) gives a poor yield and several byproducts. What am I doing wrong?

This step is an acylation of the remaining primary amine. The key is to manage the reactivity of Cbz-Cl and prevent side reactions.

Common Issues and Solutions:

  • Urea Formation: If your N-isopropyl-cyclohexane-1,2-diamine intermediate is not fully purified and contains unreacted trans-1,2-diaminocyclohexane, the diamine can react with two molecules of the product or intermediate to form urea byproducts. Ensure the intermediate is pure before proceeding.

  • Hydrolysis of Cbz-Cl: Benzyl chloroformate is highly moisture-sensitive. Ensure you are using anhydrous solvents and a dry nitrogen atmosphere. The base used can also influence this; aqueous bases like sodium bicarbonate should be used in a biphasic system (e.g., DCM/water) and Cbz-Cl should be added to the organic phase.

  • Choice of Base: An organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (DCM, THF) is often the cleanest option. They act as an acid scavenger for the HCl generated during the reaction. Use at least 2.0 equivalents of the base: one to neutralize the HCl byproduct and one to deprotonate the ammonium salt if your starting diamine is a salt.

  • Temperature Control: This reaction is exothermic. Add the Cbz-Cl slowly at 0 °C to control the reaction rate and minimize side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature.

Parameter Condition A (Aqueous) Condition B (Anhydrous Organic) Recommendation
Solvent DCM / Saturated aq. NaHCO₃Anhydrous DCM or THFCondition B is generally preferred for higher purity and yield.
Base NaHCO₃Triethylamine (Et₃N) or DIPEAEt₃N or DIPEA
Temperature 0 °C to RT0 °C to RTMaintain 0 °C during Cbz-Cl addition.
Atmosphere AirNitrogen or ArgonInert atmosphere is crucial.

Table 1: Comparison of conditions for the carbamate formation step.

Q5: Purification of the final product is challenging. Standard extraction and chromatography are not giving me a pure compound.

Amine-containing compounds can be notoriously difficult to purify due to their basicity and polarity.

Purification Strategies:

  • Acid-Base Extraction: This should be your first line of defense.

    • Dissolve the crude reaction mixture in a water-immiscible solvent like ethyl acetate or DCM.

    • Wash with a mild acid (e.g., 1M citric acid or dilute HCl) to protonate your basic product, pulling it into the aqueous layer. Most non-basic organic impurities will remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10.

    • Extract your deprotonated, now organic-soluble, product back into fresh ethyl acetate or DCM.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Column Chromatography: If extraction is insufficient, column chromatography is necessary.

    • Tailing: Amines often "tail" on silica gel. To prevent this, you can pre-treat the silica with a base or use a mobile phase containing a small amount of a basic modifier. A common mobile phase is a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine added to the solvent mixture.

    • Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) or a C18 reversed-phase column.

Detailed Experimental Protocols

Protocol 1: Optimized Selective Mono-N-isopropylation via Reductive Amination

This protocol is optimized for selectivity towards the mono-alkylated product.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add trans-1,2-diaminocyclohexane (1.2 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Cool the suspension to 0 °C in an ice bath.

  • Ketone Addition: In a separate flask, prepare a solution of acetone (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-isopropyl-cyclohexane-1,2-diamine should be of sufficient purity for the next step, but can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: High-Yield Carbamate Formation

This protocol uses anhydrous conditions to maximize yield and minimize byproducts.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the crude N-isopropyl-cyclohexane-1,2-diamine (1.0 eq) from the previous step, anhydrous dichloromethane (DCM, ~0.1 M), and triethylamine (2.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with the addition of water. Transfer to a separatory funnel.

  • Extraction and Purification: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient containing 0.5% Et₃N) to yield the pure (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester.

References

  • Beller, M., et al. (2016). Manganese-catalyzed alkylation of amines using a molecular-defined manganese pincer complex. Angewandte Chemie International Edition, 55(34), 10074-10078. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A general and efficient method for the synthesis of secondary amines by reductive amination of aldehydes and ketones. Tetrahedron, 60(7), 1463-1471. [Link]

  • Burke, S. D., & Danheiser, R. L. (2004). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Reddit discussion on reductive amination troubleshooting. (2025). r/OrganicChemistry. [Link]

  • ResearchGate discussion on imine reduction. (2016). [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press. [Link]

  • Tummatorn, J., et al. (2007). Triethylamine-Mediated Esterification of Carboxylic Acids with 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]

  • Reddit discussion on persistent imine in reductive amination. (2025). r/OrganicChemistry. [Link]

  • Pallavicini, M., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 949–956. [Link]

Optimization

Technical Support Center: Troubleshooting Degradation of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical and frequently encountered issue with (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical and frequently encountered issue with (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester : its rapid degradation during routine storage.

This guide bypasses generic storage advice to focus on the fundamental chemical causality behind the degradation. By understanding the mechanistic drivers of this instability, you can implement field-proven, self-validating protocols to ensure the integrity of your compound for downstream assays.

The Core Mechanism: Why is Your Compound Degrading?

To troubleshoot the degradation, we must first look at the structural architecture of the molecule. (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a mono-protected 1,2-diamine . It contains two highly reactive functional groups in close spatial proximity:

  • A nucleophile : The free, secondary isopropylamine.

  • An electrophile : The carbonyl carbon of the benzyl carbamate (Cbz) protecting group.

The degradation of 1,2-diamine mono-carbamates frequently proceeds via an intramolecular cyclization, forming an imidazolidin-2-one (cyclic urea) derivative[1]. Because the nucleophilic nitrogen is separated from the electrophilic carbonyl carbon by exactly two carbon atoms, the molecule is perfectly primed for a highly favored 5-exo-trig intramolecular cyclization .

This process is driven by the nucleophilic attack of the free amine on the carbamate carbonyl, resulting in the expulsion of benzyl alcohol and the formation of a highly stable bicyclic urea (1-isopropyl-octahydro-benzoimidazol-2-one)[2]. Because the reaction is intramolecular, it is entropically favored and can occur even in the solid state over time, though it is drastically accelerated in solution or under basic conditions[3].

DegradationPathway FreeBase Free Base Compound (Nucleophilic State) Transition Tetrahedral Intermediate (5-exo-trig) FreeBase->Transition Intramolecular Attack (Heat / Base) SaltForm Ammonium Salt (Stable Storage State) FreeBase->SaltForm Protonation (HCl / TFA Addition) CyclicUrea Bicyclic Urea (Degradation Product) Transition->CyclicUrea Elimination BenzylAlcohol Benzyl Alcohol (Leaving Group) Transition->BenzylAlcohol Expulsion

Mechanistic pathway of intramolecular cyclization versus acid-stabilized storage.

Troubleshooting FAQs

Q1: My NMR shows a growing multiplet around 4.6 ppm and a loss of the Cbz group over time, even when stored at -20°C. What is happening? A: The peak at ~4.6 ppm (in CDCl₃) corresponds to the benzylic protons of expelled benzyl alcohol. Your compound is undergoing spontaneous intramolecular cyclization. Even in the solid state at -20°C, the spatial proximity of the secondary amine to the carbamate allows the reaction to proceed slowly. The loss of the Cbz group is not an external hydrolysis; it is an internal nucleophilic displacement.

Q2: Does the choice of storage solvent affect the degradation rate? A: Absolutely. Solvents dictate the kinetics of the nucleophilic attack. Protic solvents (like methanol or water traces) can hydrogen-bond to the carbamate carbonyl, increasing its electrophilicity. Conversely, basic conditions (or even the inherent basicity of the compound in a concentrated solution) deprotonate the amine, maximizing its nucleophilicity. If solution storage is unavoidable, use strictly anhydrous, aprotic solvents (e.g., dry DCM) at -80°C, though this only slows the kinetics rather than stopping them.

Q3: How can I completely halt this degradation for long-term archival storage? A: The only definitive way to arrest this degradation is to eliminate the nucleophilicity of the secondary amine. This is achieved by converting the free base into an ammonium salt (e.g., Hydrochloride or Trifluoroacetate). Protonating the lone pair on the nitrogen completely shuts down the cyclization pathway, granting the molecule indefinite stability.

Quantitative Stability Profiling

To illustrate the causality of storage conditions on compound integrity, below is a comparative stability matrix based on the kinetic profiles of 1,2-diamine carbamate cyclizations.

Storage ConditionPhysical StateEstimated Half-Life (t½)Primary Degradant Detected
Free Base, 25°C Solution (CDCl₃)< 24 hoursBicyclic Urea + Benzyl Alcohol
Free Base, 25°C Solid1 - 2 weeksBicyclic Urea + Benzyl Alcohol
Free Base, -20°C Solid3 - 6 monthsBicyclic Urea + Benzyl Alcohol
HCl Salt, 25°C Solid> 2 yearsNone detected
HCl Salt, 4°C SolidIndefiniteNone detected

Experimental Protocol: Reversible Salt Formation for Archival Storage

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details how to convert the reactive free base into a stable hydrochloride salt, verify the conversion, and safely recover the free base immediately prior to your experiment.

Phase 1: Salt Formation (Stabilization)
  • Dissolution : Dissolve the free base compound in anhydrous Diethyl Ether (Et₂O) (10 mL/g) under an inert atmosphere (N₂/Ar).

    • Causality: Et₂O is an aprotic solvent that does not participate in hydrogen bonding, minimizing pre-reaction activation of the carbamate.

  • Protonation : Dropwise add 1.05 equivalents of 4M HCl in dioxane while stirring vigorously at 0°C.

    • Causality: The slight stoichiometric excess ensures complete protonation of the secondary amine. The 0°C temperature prevents any transient, heat-induced cyclization during the exothermic salt formation.

  • Isolation : A white precipitate (the HCl salt) will form immediately. Filter the precipitate under vacuum and wash with cold Et₂O. Dry under high vacuum.

  • Self-Validation : Dissolve a 2 mg aliquot in D₂O and check the pH (should be ~4-5). Run a ¹H-NMR; the isopropyl methine proton should shift significantly downfield (e.g., from ~2.8 ppm to >3.3 ppm). This confirms the nitrogen lone pair has been successfully tied up.

Phase 2: Free-Base Recovery (Pre-Experiment)
  • Suspension : Suspend the required amount of the HCl salt in Dichloromethane (DCM).

  • Neutralization : Add an equal volume of saturated aqueous NaHCO₃ and stir vigorously for 10 minutes.

    • Causality: NaHCO₃ is a mild base that deprotonates the ammonium salt without being strong enough to catalyze the cyclization or hydrolyze the carbamate.

  • Extraction : Separate the organic (DCM) layer. Extract the aqueous layer once more with DCM.

  • Drying & Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature strictly <25°C.

  • Self-Validation : Use the recovered free base immediately in your downstream assay to prevent re-initiation of the degradation cascade.

Workflow Start Synthesized Free Base (Unstable) AddAcid Add 4M HCl in Dioxane (at 0°C in Et₂O) Start->AddAcid Protonation Storage Store as HCl Salt (Indefinite Stability) AddAcid->Storage Filtration & Drying Recovery Biphasic Wash (DCM / Sat. NaHCO₃) Storage->Recovery When needed for assay End Recovered Free Base (Use Immediately) Recovery->End Extraction & Concentration

Experimental workflow for the reversible stabilization of the 1,2-diamine compound.

References

  • Cyclization-activated Prodrugs Source: MDPI URL
  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: NIH URL
  • Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release Source: NIH URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester Reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, working with (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester presents a unique set of synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester presents a unique set of synthetic challenges. The molecule features a rigid cyclohexane scaffold with a Cbz-protected primary amine at position 1 and an isopropyl-substituted secondary amine at position 2.

The primary bottleneck in derivatizing this molecule is severe steric hindrance . The bulky isopropyl group (-CH(CH3)2) combined with the adjacent Cbz-group restricts the trajectory of incoming electrophiles, rendering standard functionalization protocols sluggish or completely ineffective. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostic Workflow for Hindered Amine Functionalization

Before initiating your synthesis, use the following decision matrix to select the appropriate chemical trajectory.

Workflow Start Target: Functionalize Hindered Secondary Amine Check Reaction Type? Start->Check Acylation N-Acylation Check->Acylation Alkylation N-Alkylation Check->Alkylation Acyl_Sol Use DMAP (0.1-1.0 eq) + Microwave (60-100°C) Acylation->Acyl_Sol Alkyl_Sol Use Reductive Amination (Pd(OH)2 or Rh/Ru cat.) Alkylation->Alkyl_Sol

Caption: Decision tree for functionalizing the sterically hindered secondary amine.

N-Acylation: Overcoming the Activation Barrier

FAQ: Why do standard coupling agents (EDC/NHS, DCC) fail to acylate the C2 secondary amine?

Causality: Standard carbodiimide coupling agents activate carboxylic acids by forming an O-acylisourea intermediate. This intermediate is exceptionally bulky. When it attempts to approach the isopropylamino nitrogen, the steric clash between the O-acylisourea, the isopropyl methyl groups, and the adjacent Cbz-protecting group creates an insurmountable activation energy ( ΔG‡ ) barrier. While reagents like HATU or BOP-Cl are better suited for secondary amines, extremely hindered substrates still suffer from poor yields and extended reaction times ()[1].

FAQ: How can I force the acylation to completion without degrading the Cbz group?

Causality: You must change the nature of the electrophile using nucleophilic catalysis. 4-Dimethylaminopyridine (DMAP) is mandatory here. DMAP attacks the acylating agent (anhydride or acid chloride) to form a planar, highly electrophilic N-acylpyridinium salt. Because this intermediate is compact and carries a positive charge, it is significantly more reactive than the parent acylating agent, accelerating the reaction by several orders of magnitude compared to pyridine ()[2]. Coupling this with microwave irradiation provides rapid, localized thermal energy to overcome the remaining steric drag without exposing the Cbz group to prolonged, degradative reflux conditions ()[3].

Mechanism AcylAgent Acyl Chloride / Anhydride Intermediate N-Acylpyridinium Intermediate AcylAgent->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product N-Acylated Product Intermediate->Product + Amine Amine Hindered Amine Substrate Amine->Product

Caption: Mechanistic pathway of DMAP-catalyzed acylation overcoming steric hindrance.

Protocol 1: Microwave-Assisted DMAP-Catalyzed Acylation

Self-Validating System: This protocol uses TLC staining to confirm the consumption of the secondary amine, which uniquely reacts with Ninhydrin, whereas the fully protected product will not.

  • Preparation: In a microwave-safe vial, dissolve 1.0 eq of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester in anhydrous dichloromethane (DCM).

  • Activation: Add 2.0 eq of the desired acyl chloride or acid anhydride.

  • Catalysis & Scavenging: Add 0.5 eq of DMAP and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize HCl byproducts (if using acyl chlorides) without competing for the electrophile, while DMAP drives the catalytic cycle.

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 80°C for 20 minutes.

  • Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Develop in a suitable eluent (e.g., 1:1 EtOAc/Hexane) and stain with Ninhydrin. The disappearance of the secondary amine spot (which turns brown/purple upon heating) confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to destroy excess acylating agent. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP/DIPEA), then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

N-Alkylation: Avoiding Elimination Pathways

FAQ: My direct N-alkylation attempts with alkyl halides are yielding mostly side products. What is happening?

Causality: Sterically hindered secondary amines are poor nucleophiles but excellent Brønsted bases. When reacted with an alkyl halide (especially primary or secondary halides), the isopropylamino group struggles to perform an SN2 backside attack due to steric repulsion. Instead, it abstracts a beta-proton from the alkyl halide, triggering an E2 elimination that yields an alkene byproduct and leaves your starting material unreacted.

FAQ: What is the recommended pathway for N-alkylation of this substrate?

Causality: Reductive amination is the definitive solution. By reacting the amine with an aldehyde or ketone, you form a transient iminium ion. Because the carbon is sp2 hybridized (planar), it is much less sterically demanding than an sp3 hybridized alkyl halide. Using Pearlman’s catalyst (Pd(OH)2/C) is highly recommended over standard Pd/C. The hydroxyl groups on the Pd(OH)2 cluster act as proton shuttles, facilitating the dehydration step to form the iminium intermediate and accelerating its subsequent reduction by hydrogen gas, achieving >90% selectivity for sterically hindered amines ()[4].

Protocol 2: Pd(OH)2-Catalyzed Reductive Amination

Self-Validating System: The reaction relies on the visual uptake of hydrogen gas and the shift in polarity on TLC to confirm the transition from a secondary to a tertiary amine.

  • Condensation: Dissolve 1.0 eq of the hindered amine and 1.2 eq of the target aldehyde/ketone in anhydrous methanol. Stir at room temperature for 2 hours to allow pre-formation of the hemiaminal/iminium equilibrium.

  • Catalyst Addition: Carefully add 15 wt% of Pd(OH)2/C (Pearlman's catalyst). Safety Note: Pd catalysts can ignite methanol vapors; add under a blanket of argon or nitrogen.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Maintain under an H2 atmosphere using a balloon (or a Parr shaker at 40 psi for highly unreactive ketones).

  • Monitoring: Stir at 35°C for 16-24 hours. Monitor via LC-MS or TLC (UV active due to the Cbz group). The product (a tertiary amine) will typically have a higher Rf value than the secondary amine starting material in polar solvent systems.

  • Workup: Purge the system with nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium, washing the filter cake thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the tertiary amine.

Quantitative Data & Catalyst Selection Summary

To aid in experimental design, the following table synthesizes the expected performance of various reagents when applied to the sterically congested C2-isopropylamino group.

Catalyst / Reagent SystemReaction TypeRelative Reaction RateSteric ToleranceTypical YieldPrimary Failure Mode
Pyridine AcylationBaseline (1x)Low< 10%Insufficient nucleophilicity.
DMAP (0.1 - 1.0 eq) Acylation> 10,000xHigh85 - 95%Hydrolysis if water is present.
HATU / DIPEA Peptide CouplingModerateModerate40 - 60%O-acylisourea steric clash.
Pd(OH)2 / H2 Reductive AminationFastVery High> 90%Over-reduction of Cbz (requires careful H2 monitoring).
Alkyl Halide / K2CO3 Direct AlkylationSlowVery Low< 5%E2 Elimination of the halide.

References

  • The Journal of Organic Chemistry (ACS Publications). (2024). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. Retrieved from[Link]

  • Chemical Reviews (ACS Publications). (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Retrieved from[Link]

  • International Journal of Molecular Sciences (MDPI). (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester. The content is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester. The content is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental work.

Introduction

The crystallization of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a critical step for its purification and isolation in a stable, usable form. Achieving a high-purity, crystalline solid with a desirable particle size distribution is paramount for downstream applications, including formulation and efficacy studies. This guide offers practical solutions to common issues, grounded in the principles of physical organic chemistry and crystallization science.

Troubleshooting Guide

This section addresses complex issues that may arise during the crystallization process. Each problem is presented with potential causes and step-by-step solutions.

Issue 1: Oiling Out Instead of Crystallization

Symptoms: Instead of solid crystals forming, a liquid phase (an oil) separates from the solution upon cooling or addition of an anti-solvent.[1] This "oiling out" phenomenon occurs when the solute separates from the solution as a liquid rather than a solid.[2] This is problematic because impurities often have higher solubility in the oily phase, leading to an impure final product.[2]

Possible Causes & Solutions:

Cause Scientific Rationale Proposed Solution
High Supersaturation When the concentration of the solute is too high, it can separate from the solution at a temperature above its melting point, leading to the formation of an oil.Add more of the primary solvent to the mixture, gently heat to redissolve the oil, and then allow it to cool at a slower rate.[2]
Rapid Cooling Fast cooling rates do not provide sufficient time for the ordered arrangement of molecules into a stable crystal lattice, favoring the formation of a disordered, liquid-like phase.[3]Reduce the cooling rate by insulating the crystallization vessel or using a programmable cooling system. A slow cooling rate promotes the formation of fewer, higher-purity crystal nuclei.
Presence of Impurities Impurities can lower the melting point of the compound and interfere with the crystal lattice formation, making it more prone to oiling out.[2]If impurities are suspected, consider an additional purification step, such as column chromatography, before attempting crystallization. The use of activated charcoal during the recrystallization process can also help remove colored impurities.[4]
Inappropriate Solvent System The chosen solvent may be too good at dissolving the compound, even at lower temperatures, or the anti-solvent may be too strong, causing rapid precipitation.Re-evaluate the solvent system. An ideal solvent will dissolve the compound when hot but have limited solubility when cold.[5] Consider using a solvent pair, where the compound is soluble in one ("good" solvent) and less soluble in the other ("poor" solvent). The poor solvent is added gradually to the hot solution until turbidity is observed.[6]
Issue 2: No Crystal Formation

Symptoms: The solution remains clear even after cooling, and no solid material precipitates.

Possible Causes & Solutions:

Cause Scientific Rationale Proposed Solution
Insufficient Supersaturation The concentration of the compound in the solution is below its saturation point at the given temperature, meaning there is no driving force for crystallization.The solution is likely too dilute.[2] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[2] Then, allow the solution to cool again.
Inhibition of Nucleation The initial formation of stable crystal nuclei is a kinetically controlled process that can be slow or inhibited under certain conditions.Induce nucleation by: • Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[7] • Seeding: Add a few small crystals of the pure compound to the solution.[8] This provides a template for further crystal growth and is a highly effective method for controlling crystallization.[9]
Issue 3: Poor Crystal Quality or Small Particle Size

Symptoms: The resulting crystals are very small (fine powder), which can be difficult to filter and may have poor flow characteristics.

Possible Causes & Solutions:

Cause Scientific Rationale Proposed Solution
High Rate of Nucleation When nucleation occurs too rapidly, a large number of small crystals are formed instead of a smaller number of large crystals.[10]A slower cooling rate will reduce the rate of nucleation and allow for more controlled crystal growth.[10]
Agitation High agitation rates can lead to smaller crystal sizes by increasing secondary nucleation and causing crystal breakage.[11]Reduce the stirring speed or use gentle agitation during the cooling and crystallization phase.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to consider for the crystallization of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester?

A1: Based on the structure of the molecule, which contains both polar (amine, carbamate) and non-polar (cyclohexyl, benzyl) groups, a good starting point would be moderately polar solvents.[12] Consider solvents such as ethyl acetate, isopropyl alcohol, or acetone. A binary solvent system, such as ethanol/water or toluene/heptane, could also be effective.[6]

Q2: How can I improve the yield of my crystallization?

A2: To maximize your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[4] After the initial crystallization at room temperature, cooling the mixture in an ice bath can further decrease the solubility of your compound and increase the amount of crystallized product.[4] Be cautious, as very rapid cooling can sometimes cause impurities to co-precipitate.[10]

Q3: My crystals appear to have a different morphology (shape) from batch to batch. Why is this happening and is it a problem?

A3: Variations in crystal morphology can be caused by changes in crystallization conditions such as the solvent, cooling rate, and the presence of impurities.[13] Different crystal shapes can also be indicative of polymorphism, where the same compound crystallizes in different crystal lattice arrangements.[14] Polymorphism can significantly impact the physical properties of the compound, including its solubility and stability.[14][15] It is crucial to control the crystallization process to ensure the consistent formation of the desired polymorph.[16]

Q4: What is the purpose of "seeding" and how do I do it correctly?

A4: Seeding is the process of adding a small amount of pre-existing crystals of the desired compound to a supersaturated solution to initiate crystallization.[8] This technique helps to control the crystal form (polymorph), and can lead to a more consistent particle size distribution.[9][17] To seed correctly, add a small quantity of finely ground crystals to the solution once it has cooled to a temperature where it is supersaturated.[17] The ideal seeding point is within the metastable zone, where spontaneous nucleation is unlikely, but crystal growth can occur.[18]

Experimental Workflows & Diagrams

Workflow for Solvent Screening

Solvent_Screening cluster_0 Solvent Selection start Start: Crude Product dissolve Dissolve small amount in various solvents start->dissolve hot_dissolution Test solubility in hot solvent dissolve->hot_dissolution cold_precipitation Cool to check for precipitation hot_dissolution->cold_precipitation decision Good Solvent Pair? cold_precipitation->decision single_solvent Single Solvent System decision->single_solvent Yes binary_solvent Binary Solvent System decision->binary_solvent No end Optimized System single_solvent->end binary_solvent->end

Caption: A logical workflow for selecting an appropriate solvent system.

Troubleshooting Crystallization Failures

Troubleshooting_Workflow start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No success Success: Isolate & Dry Crystals check_crystals->success Yes slow_cooling Slower Cooling oiling_out->slow_cooling Yes add_solvent Add More Solvent oiling_out->add_solvent Yes change_solvent Change Solvent oiling_out->change_solvent Yes concentrate Concentrate Solution oiling_out->concentrate No induce_nucleation Induce Nucleation (Scratch/Seed) oiling_out->induce_nucleation No slow_cooling->start Re-attempt add_solvent->start Re-attempt change_solvent->start Re-attempt concentrate->start Re-attempt induce_nucleation->start Re-attempt

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester . This critical intermediate is typically synthesized via reductive amination. However, transitioning from milligram-scale discovery to multi-gram or kilogram production often introduces complex byproduct profiles, including stereoisomer scrambling, over-alkylation, and protecting group cleavage.

Below, you will find a mechanistic breakdown of byproduct formation, quantitative reagent selection data, and a self-validating scale-up protocol.

Pathway Analysis & Byproduct Mapping

To effectively troubleshoot, we must first isolate the synthetic route being employed. The target molecule can be accessed via two primary retrosynthetic disconnections:

  • Route A (Amine Alkylation): Reductive amination of N-Cbz-1,2-cyclohexanediamine with acetone.

  • Route B (Ketone Amination): Reductive amination of 2-oxocyclohexyl-carbamic acid benzyl ester with isopropylamine.

G cluster_RouteA Route A: Amine Alkylation (Preferred) cluster_RouteB Route B: Ketone Amination A1 N-Cbz-1,2-cyclohexanediamine + Acetone A_By1 Over-alkylation (Di-isopropyl byproduct) A1->A_By1 Excess Acetone / Harsh Conditions Target (2-Isopropylamino-cyclohexyl)- carbamic acid benzyl ester A1->Target NaBH(OAc)3 (High Selectivity) Deprot Cbz-Cleaved Byproduct (Deprotection) A1->Deprot H2/Pd-C (Hydrogenolysis) B1 2-Oxocyclohexyl-carbamate + Isopropylamine B_By1 Cis/Trans Isomers (Stereo-scrambling) B1->B_By1 Non-selective Hydride Attack B1->Target NaBH(OAc)3

Synthetic pathways for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester and key byproducts.

Section 1: FAQs on Byproduct Formation & Causality

Q1: Why am I seeing significant cis/trans epimerization during the reductive amination of the 2-oxocyclohexyl carbamate precursor (Route B)? Causality: When utilizing a 2-substituted cyclohexanone derivative, the intermediate imine is highly susceptible to non-selective hydride attack. The hydride from the reducing agent can attack from either the axial or equatorial face of the cyclohexane ring. Because the adjacent bulky Cbz-protected amine group distorts the standard chair conformation, chemical hydride donors like NaBH(OAc)3 often fail to achieve high facial selectivity, resulting in a nearly equimolar mixture of cis and trans 1,2-diamines[1]. Additionally, the alpha-chiral center (C2) can epimerize via enamine tautomerization prior to the reduction step. Solution: Transition to Route A . Alkylating the pre-formed, stereochemically pure N-Cbz-1,2-cyclohexanediamine with acetone completely bypasses the prochiral ketone intermediate, preserving the native stereocenter of the cyclohexane ring.

Q2: How do I prevent over-alkylation (di-isopropylation) or dimerization when using N-Cbz-1,2-cyclohexanediamine and acetone (Route A)? Causality: Reductive amination of a primary amine with a ketone yields a secondary amine. While the steric bulk of the isopropyl group generally hinders the addition of a second acetone molecule, using highly reactive reducing agents (like NaBH3CN at low pH) or excessive heating can force the formation of trace tertiary amines or aminal dimers. Solution: Utilize Sodium triacetoxyborohydride (NaBH(OAc)3). It is exceptionally mild and selectively reduces the protonated iminium ion over the unreacted ketone without requiring strongly acidic conditions (optimally operating at pH 5-6 with a single equivalent of acetic acid)[2][3].

Q3: My Cbz group is cleaving during scale-up. How can I retain it? Causality: Process chemists often attempt to replace borohydride reagents with catalytic hydrogenation (H2 with Pd/C) during scale-up to improve atom economy and eliminate boron-containing waste streams. However, the benzyloxycarbonyl (Cbz) protecting group is highly sensitive to hydrogenolysis and is orthogonally designed to be cleaved under these exact conditions[4]. Solution: If you must use catalytic hydrogenation, you must switch to a poisoned catalyst (e.g., Pt/C with a sulfide modifier) to selectively reduce the imine while sparing the benzyl ester. Otherwise, NaBH(OAc)3 remains the industry standard for Cbz-compatible reductive aminations[3].

Section 2: Quantitative Data & Reagent Selection

The choice of reducing agent directly dictates the byproduct profile. The table below summarizes the performance of various reductants specifically for Route A (Amine + Acetone).

Reducing AgentTypical Conversion (%)Over-alkylation Byproduct (%)Cbz Cleavage (%)Causality / Notes
NaBH4 40 - 60%< 2%0%Too reactive; reduces acetone directly to isopropanol before imine formation can complete.
NaBH3CN 85 - 90%5 - 8%0%Requires pH 3-4. The higher acidity promotes trace dimerization and toxic HCN off-gassing during workup.
NaBH(OAc)3 > 95% < 1% 0% Optimal. Mildly reactive; selectively targets the iminium ion at near-neutral pH[3].
H2 / Pd-C > 95% (as diamine)< 1%> 98% Rapid hydrogenolysis of the Cbz group yields the unprotected 1,2-diamine[4].
Section 3: Validated Scale-Up Protocol (Route A)

This protocol utilizes NaBH(OAc)3 to synthesize the target molecule while actively suppressing over-alkylation and preserving the Cbz group[3].

Materials:

  • N-Cbz-1,2-cyclohexanediamine (1.0 eq, limiting reagent)

  • Acetone (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.4 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL/g of amine)

Step-by-Step Methodology:

  • Imine Formation: Charge a reactor with N-Cbz-1,2-cyclohexanediamine and DCE. Add acetone (1.5 eq) followed by glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a mild Brønsted acid to catalyze the condensation of the amine and ketone into the iminium ion without lowering the pH enough to degrade the Cbz group.

  • Equilibration: Stir the mixture at 20°C for 1 hour under a nitrogen atmosphere.

  • Hydride Addition: Cool the reactor jacket to 10°C. Add NaBH(OAc)3 (1.4 eq) in four equal portions over 30 minutes.

    • Causality: While NaBH(OAc)3 is mild, the reduction of the iminium ion is exothermic. Portion-wise addition prevents thermal spikes (>25°C) that could drive unwanted side reactions or accelerate the direct reduction of acetone[3].

  • Reaction Monitoring (Self-Validating Check): After 4 hours, withdraw a 0.5 mL aliquot. Quench with 1 mL saturated aqueous NaHCO3, extract with 1 mL ethyl acetate, and analyze the organic layer via HPLC (UV 210 nm).

    • Validation: The protocol is validated to proceed to workup only when the primary amine peak (starting material) is <1% relative to the product peak. If >1%, stir for an additional 2 hours.

  • Quench: Slowly add saturated aqueous NaHCO3 (5 mL/g) to the reactor while maintaining vigorous agitation.

    • Causality: The basic aqueous quench neutralizes the acetic acid and safely hydrolyzes any unreacted borohydride species, preventing post-reaction epimerization or degradation.

  • Phase Separation & Isolation: Separate the organic DCE layer. Wash the aqueous layer once with DCE. Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to yield the crude (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester.

References
  • Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society. Available at:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org (Organic Process Research & Development). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (2-Isopropylamino-cyclohexyl)-carbamic Acid Benzyl Ester and tert-Butyl Ester Derivatives in Drug Development

In the landscape of modern medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The use of carbamate deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The use of carbamate derivatives, particularly the benzyl ester (Cbz or Z) and tert-butyl ester (Boc), represents a cornerstone of synthetic strategy, primarily for amine protection and modulation of physicochemical properties. This guide provides an in-depth, objective comparison of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester and its tert-butyl ester counterpart, offering field-proven insights and experimental data to inform rational drug design.

While direct, head-to-head experimental data for these specific molecules is not extensively published, a robust comparison can be drawn from the well-established principles governing the Cbz and Boc protecting groups. The cyclohexyl scaffold is a common motif in pharmacologically active agents, and the choice between a benzyl or tert-butyl carbamate can profoundly influence a molecule's journey from a laboratory curiosity to a clinical candidate.

Core Chemical and Physicochemical Properties: A Tale of Two Carbamates

The fundamental difference between the benzyl and tert-butyl carbamate derivatives lies in the electronic and steric nature of the benzyl and tert-butyl groups. These differences dictate their stability, cleavage conditions, and their impact on the parent molecule's properties.

Property(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (Cbz-derivative)(2-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester (Boc-derivative)Rationale and Implication
Chemical Formula C₁₉H₃₀N₂O₂C₁₆H₃₂N₂O₂The Cbz-derivative has a higher molecular weight and contains an aromatic ring.
Molecular Weight 334.46 g/mol 284.44 g/mol The difference in mass can be relevant for high-concentration solutions and formulation.
Lipophilicity (LogP) HigherLowerThe aromatic benzyl group significantly increases lipophilicity compared to the aliphatic tert-butyl group. This impacts solubility, cell permeability, and potential for off-target hydrophobic interactions.[1][2]
Primary Deprotection Catalytic Hydrogenolysis (H₂, Pd/C)[3][4]Acidolysis (e.g., TFA, HCl)[3][5]This is the cornerstone of their utility; they are "orthogonal," meaning one can be removed without affecting the other, which is critical in multi-step synthesis.[3][6][7][8]
Stability Stable to acidic and basic conditions.[3][9][10]Stable to bases, nucleophiles, and catalytic hydrogenation.[3][11]The Cbz group is generally more robust across a wider range of chemical conditions, except for reductive environments. The Boc group's acid lability is its key feature and vulnerability.
Synthetic Strategy: The Principle of Orthogonality

In complex molecule synthesis, the ability to selectively deprotect one functional group while others remain intact is crucial. The Cbz and Boc groups are a classic orthogonal pair, a concept that provides immense flexibility in synthetic design.[3][6][7][8]

A researcher might choose the Cbz group to protect an amine if later steps in the synthesis require strongly acidic conditions that would inadvertently cleave a Boc group. Conversely, if the molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes, or certain aromatic heterocycles), the Boc group would be the superior choice as it is stable to the hydrogenolysis conditions used to remove Cbz.[9]

Caption: Orthogonal deprotection of Cbz and Boc groups.

Experimental Protocols: Protection and Deprotection

The following protocols are representative methods for the introduction and cleavage of Cbz and Boc groups on an amine, such as the one present on the (2-Isopropylamino-cyclohexyl) scaffold.

Protocol 1: Boc Protection of an Amine

This protocol describes a standard procedure for protecting an amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amine substrate (1 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (10 mL)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., triethylamine) to the solution.

  • Add Boc₂O portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.[3]

  • Purify the product by column chromatography if necessary.

Protocol 2: Cbz Protection of an Amine

This protocol outlines the protection of an amine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Materials:

  • Amine substrate (1 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.1 mmol)

  • Dichloromethane (CH₂Cl₂) or a biphasic system (e.g., Dioxane/Water) (10 mL)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.5 mmol)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine substrate in the chosen solvent system.

  • Add the base (e.g., Na₂CO₃) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred mixture. Maintain the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Upon completion, add water and separate the layers.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography as needed.[6]

Protocol 3: Deprotection Comparison

Caption: Comparative deprotection workflows for Cbz and Boc derivatives.

Cbz Deprotection (Hydrogenolysis):

  • Dissolve the Cbz-protected compound (1 mmol) in a suitable solvent like methanol (MeOH) or ethanol (EtOH) (10 mL).[3]

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC. The reaction is usually complete within 1-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[12]

Boc Deprotection (Acidolysis):

  • Dissolve the Boc-protected compound (1 mmol) in dichloromethane (CH₂Cl₂) (5 mL).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio with the solvent.[3][5]

  • Stir the solution at room temperature for 30 minutes to 2 hours. Monitor by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract, dry, and concentrate the organic layer to yield the final product.

Impact on Drug Development Properties

The choice between a Cbz and Boc derivative extends beyond synthetic convenience and has significant implications for a compound's drug-like properties.

  • Solubility and Permeability: The Cbz group, with its aromatic ring, is significantly more lipophilic than the aliphatic tert-butyl group. This increased lipophilicity can enhance membrane permeability but may also decrease aqueous solubility.[1][2] Conversely, the Boc derivative will be more polar, potentially leading to better aqueous solubility but lower passive diffusion across cell membranes.

  • Metabolic Stability: Carbamates are often employed to enhance metabolic stability compared to native amide bonds.[13][14] The metabolic fate of the Cbz and Boc groups themselves can differ. The benzyl group of the Cbz moiety can be susceptible to aromatic oxidation by cytochrome P450 enzymes. The tert-butyl group of the Boc moiety is generally more resistant to oxidative metabolism due to the absence of easily abstractable protons, though it is designed to be chemically labile in acidic environments.[15]

  • Prodrug Potential: Both carbamates can function as prodrugs, designed to be cleaved in vivo to release the active amine.[15][16] The choice would depend on the desired release mechanism. A Boc-protected prodrug might be designed for release in the acidic environment of the stomach or specific tissues, whereas a Cbz-protected prodrug would require enzymatic reduction, a less common in vivo cleavage mechanism for this group.

Conclusion and Strategic Recommendations

The selection between a (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester and its tert-butyl ester derivative is a critical strategic decision in drug development. There is no universally "better" option; the choice is dictated by the specific goals of the synthetic route and the desired final compound profile.

  • Choose the Cbz derivative when downstream synthetic steps involve strong acids, or when increased lipophilicity is desired to enhance membrane permeability, provided that reductive conditions are avoided and potential metabolic oxidation of the benzyl group is not a concern.

  • Choose the Boc derivative for syntheses involving hydrogenation-sensitive functional groups. Its lower lipophilicity may be advantageous for improving aqueous solubility. Its acid-labile nature makes it ideal for standard solid-phase synthesis and for creating prodrugs targeted for acidic environments.[3]

Ultimately, the optimal choice must be validated experimentally. By understanding the fundamental chemical principles and performance characteristics of both the Cbz and Boc carbamates, researchers can make more informed, rational decisions, accelerating the journey from hit-to-lead and lead optimization.

References

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Publications. (2001, November 30). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • ACS Publications. (2024, April 3). Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability. Retrieved from [Link]

  • ACS Publications. (2003, January 30). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2019, January 24). In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins. Retrieved from [Link]

  • National Institutes of Health. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides a comprehensive framework for the validation of analytical methods for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, a compound with potential therapeutic applications. As a senior application scientist, this document is structured to provide not only a set of procedures but also the scientific rationale behind the experimental choices, empowering researchers to develop robust and reliable analytical methods.

Introduction: The Critical Role of Analytical Method Validation

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, a carbamate derivative, requires precise and accurate analytical methods for its quantification in bulk drug substances, formulated products, and for the detection of potential impurities. The validation of these methods is a mandatory requirement by regulatory agencies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). A validated analytical method provides a high degree of assurance that it will consistently produce data that is accurate, reproducible, and specific for its intended purpose.

Carbamates, as a class of compounds, are known to be susceptible to degradation, particularly through hydrolysis of the ester linkage.[1][2][3] Therefore, the development of a stability-indicating analytical method is of paramount importance. Such a method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

This guide will focus on the validation of a primary analytical method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and will also provide a comparative overview of alternative techniques.

Primary Analytical Method: Stability-Indicating HPLC-UV

A reversed-phase HPLC method with UV detection is a widely used and robust technique for the analysis of organic molecules like (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester. The following sections detail the validation parameters and provide a hypothetical experimental protocol.

Experimental Workflow for HPLC-UV Method Validation

The validation of an analytical method is a systematic process that evaluates its performance characteristics. The following diagram illustrates the typical workflow for validating an HPLC-UV method.

HPLC_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation cluster_Documentation Documentation Dev Method Development & Optimization Specificity Specificity / Selectivity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Report Validation Report Stability->Report Finalize

Caption: Workflow for HPLC-UV Method Validation.

Validation Parameters and Experimental Protocols

The following validation parameters are assessed in accordance with the ICH Q2(R1) guideline.[4]

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4]

  • Experimental Protocol:

    • Forced Degradation Studies: Expose a solution of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester to various stress conditions to intentionally generate degradation products.[1]

      • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples alongside an unstressed sample and a placebo (formulation without the API).

    • Assess the peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the peak area versus the concentration.

    • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9998
y-interceptClose to zero125.4
Range (µg/mL)50 - 15050 - 150

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Prepare placebo samples spiked with known amounts of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three at each concentration level).

    • Analyze the samples and calculate the percentage recovery.

Concentration LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Precision Level% RSD
Repeatability (n=6)≤ 2.0
Intermediate Precision (n=6)≤ 2.0

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

ParameterHypothetical Value (µg/mL)
LOD0.1
LOQ0.3

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

    • Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic phase)

      • Wavelength of detection (± 2 nm)

    • Analyze the system suitability parameters after each change.

Parameter VariedSystem Suitability ParameterAcceptance Criteria
Flow Rate (± 0.1 mL/min)Tailing Factor≤ 2.0
Column Temp (± 5 °C)Resolution≥ 2.0
Mobile Phase (± 2%)Plate Count≥ 2000

Alternative Analytical Methods: A Comparative Overview

While HPLC-UV is a robust and widely accessible technique, other methods can offer advantages in specific applications, such as higher sensitivity or the ability to provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[2][5] This is particularly advantageous for the analysis of low-level impurities and for bioanalytical studies where the analyte is present in a complex biological matrix.

  • Advantages:

    • High sensitivity (low LOD and LOQ).[5]

    • High selectivity, reducing the likelihood of interference.

    • Provides molecular weight and structural information, aiding in the identification of unknown impurities and degradants.

  • Disadvantages:

    • Higher equipment cost and complexity.

    • Potential for matrix effects that can suppress or enhance the analyte signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS can be a powerful tool. While the parent compound, (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, is likely not volatile enough for direct GC analysis without derivatization, this technique is excellent for identifying and quantifying residual solvents used in the synthesis process.[6]

  • Advantages:

    • Excellent for the analysis of volatile and semi-volatile compounds.

    • High resolving power of capillary GC columns.

    • Provides definitive identification of compounds through mass spectral libraries.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization may be required for some analytes, adding a step to the sample preparation.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can be a "greener" alternative to HPLC as it often uses carbon dioxide as the primary mobile phase component, reducing the consumption of organic solvents.

  • Advantages:

    • Faster separations and higher throughput compared to HPLC.

    • Reduced organic solvent consumption.

    • Effective for the separation of chiral compounds.

  • Disadvantages:

    • Less common instrumentation compared to HPLC.

    • Requires specialized knowledge for method development.

Comparative Summary of Analytical Methods

The following table provides a comparative overview of the discussed analytical methods for the analysis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester and its potential impurities.

FeatureHPLC-UVLC-MS/MSGC-MSSFC
Primary Application Assay, purity, stability testingTrace analysis, impurity ID, bioanalysisResidual solvents, volatile impuritiesChiral separations, "green" alternative
Sensitivity ModerateHighHigh (for volatile analytes)Moderate to High
Selectivity GoodExcellentExcellentGood to Excellent
Cost Low to ModerateHighModerateHigh
Complexity Low to ModerateHighModerateModerate to High
Throughput ModerateModerateHighHigh

Conclusion and Recommendations

The validation of analytical methods is a critical and legally required step in drug development. For the routine quality control of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, a well-validated stability-indicating HPLC-UV method is the recommended primary choice due to its robustness, reliability, and accessibility. The experimental protocols and acceptance criteria outlined in this guide provide a solid foundation for researchers to develop and validate such a method in accordance with international regulatory standards.

For applications requiring higher sensitivity, such as the quantification of trace impurities or for bioanalytical studies, LC-MS/MS is the superior technique. GC-MS should be employed for the specific task of identifying and quantifying residual solvents. As the field moves towards more sustainable practices, SFC presents an attractive alternative for future method development, particularly for chiral separations if the compound has stereoisomers.

Ultimately, the choice of analytical method should be based on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. A thorough and well-documented method validation will ensure the generation of high-quality, reliable data, which is fundamental to the successful development of any pharmaceutical product.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. OSTI.GOV.
  • Ethyl carbamate regulate esters degradation by activating hydrolysis during Baijiu ripening.
  • Validation of an analytical method for the determination of ethyl carbam
  • Validation of an analytical method for the determination of ethyl carbamate in vinegars.
  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different m
  • Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Googleapis.com.
  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums.
  • Discovery of carbamate degrading enzymes by functional metagenomics. PMC.
  • Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One.
  • {2-[(2-AMino-ethyl)-isopropyl-aMino]-cyclohexyl}-carbaMic acid benzyl ester. Echemi.
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
  • [2-Carbamoyl-1-(2-isopropylamino-4-oxo-4H-benzo[d][1][7]oxazin-7-ylcarbamoyl)-ethyl]-carbamic acid benzyl ester. PubChem.

  • Benzyl isopropoxymethyl carbam
  • Analytical Method for Benthiavalicarb-isopropyl (Agricultural Products).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency.
  • DEVELOPMENT STUDIES ON DETERMINATION OF PRESERV
  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. SciELO.
  • A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Prepar
  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Prepar
  • Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
  • Development and Validation of a New Eco-Friendly HPLC-PDA Bioanalytical Method for Studying Pharmacokinetics of Seliciclib. MDPI.
  • Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry (RSC Publishing).

Sources

Validation

Quantitative Impurity Profiling: A Comparative Guide on (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester Reference Standards

Introduction (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) is a highly specific, sterically hindered alicyclic diamine derivative. The presence of the carboxybenzyl (Cbz) protecting group a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) is a highly specific, sterically hindered alicyclic diamine derivative. The presence of the carboxybenzyl (Cbz) protecting group alongside a secondary isopropylamine makes it a critical structural building block in complex pharmaceutical syntheses. Under [1], controlling the purity of such advanced intermediates is paramount to preventing the carryover of structurally alerting impurities into the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the analytical performance of Certified Reference Materials (CRMs) against traditional in-house synthesized standards for the quantitative LC-MS/MS analysis of this compound.

Part 1: The Causality of Analytical Choices

When quantifying this specific intermediate, analytical scientists face a dual chromatographic challenge:

  • Isomeric Resolution: The cyclohexyl ring can exist in cis and trans configurations. Standard C18 columns often fail to resolve these diastereomers, leading to co-elution and inaccurate purity profiling.

  • Amine Tailing: The secondary isopropylamine group interacts strongly with residual silanols on standard silica-based stationary phases, causing severe peak tailing and integration errors.

The Expert Solution: To overcome this, a Pentafluorophenyl (PFP) or Biphenyl stationary phase is utilized. The π−π interactions strongly retain and resolve the Cbz-aromatic ring, while the use of a high-ionic-strength volatile buffer (e.g., 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid) ensures the isopropylamine remains fully protonated. This mitigates secondary silanol interactions and optimizes ionization efficiency for Electrospray Ionization (ESI+).

Part 2: Objective Performance Comparison: CRM vs. In-House Standards

Many laboratories synthesize their own working standards to reduce upfront costs. However, relying on 100% mass balance (chromatographic area normalization) ignores orthogonal impurities like inorganic salts or residual solvents, leading to a positive assay bias. Certified Reference Materials (CRMs) employ quantitative NMR (qNMR) to establish absolute mass fraction purity.

Table 1: Performance Matrix - CRM vs. In-House Standard for CAS 1353971-50-2

Analytical ParameterCertified Reference Material (CRM)In-House Synthesized StandardImpact on Quantitative Analysis
Purity Assignment qNMR (Absolute mass fraction)HPLC-UV Area % (Relative)In-house standards risk 2-5% positive bias due to UV-invisible impurities.
Isomeric Profiling Certified cis/trans ratioOften uncharacterizedInaccurate quantification of specific stereoisomeric impurities.
Uncertainty (k=2) ± 0.5% (Strictly defined)Unknown / High variabilityDirect impact on the Method Operable Design Region (MODR).
Regulatory Compliance Fully compliant with [2]Requires extensive internal validationCRMs streamline regulatory submissions, method transfers, and audits.
Part 3: Self-Validating Experimental Protocol (LC-MS/MS)

To ensure analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system, incorporating strict System Suitability Testing (SST) as mandated by [3].

Step 1: Standard and Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v) to prevent sample crash-out while matching initial mobile phase conditions.

  • Calibration Curve: Prepare CRM standards ranging from 1.0 ng/mL to 100 ng/mL (encompassing the typical 0.05% ICH reporting threshold).

  • Quality Control (QC): Prepare a mid-level QC spike (50 ng/mL) independently from the calibration stock to validate accuracy.

Step 2: Chromatographic Separation
  • Column: PFP Core-Shell (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 5 minutes. The rapid gradient elutes the highly lipophilic Cbz-protected amine sharply, minimizing band broadening.

Step 3: Mass Spectrometry (ESI+ MRM)
  • Precursor Ion: [M+H]+ m/z 291.4

  • Quantifier Transition: m/z 291.4 91.1 (Tropylium ion formed from Cbz cleavage, Collision Energy: 25V).

  • Qualifier Transition: m/z 291.4 157.1 (Loss of the Cbz group, Collision Energy: 15V).

Step 4: System Suitability & Self-Validation Criteria
  • Blank Injection: Must show < 5% of the LLOQ area (verifies the absence of autosampler carryover).

  • Linearity: R2≥0.995 across the 1.0 - 100 ng/mL range.

  • QC Accuracy: The independent 50 ng/mL QC must recover between 90.0% - 110.0%, proving the system is stable and the calibration is accurate.

Part 4: Visualizations

Workflow A Sample Prep (Spike & Extract) B LC Separation (PFP Column) A->B C ESI+ Ionization (Protonation) B->C D MRM Detection (Specific Transitions) C->D E Data Validation (SST Criteria) D->E

LC-MS/MS Workflow for Trace Quantification of CAS 1353971-50-2.

Degradation Parent (2-Isopropylamino-cyclohexyl)- carbamic acid benzyl ester Stress Acidic/Basic Stress (Hydrolysis) Parent->Stress Deg1 2-Isopropylamino- cyclohexylamine Stress->Deg1 Deg2 Benzyl Alcohol Stress->Deg2 Deg3 CO2 (Gas) Stress->Deg3

Primary Hydrolytic Degradation Pathway of the Cbz-Protected Intermediate.

Conclusion & Best Practices

For trace impurity profiling of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, the analytical system is only as reliable as its reference standard. Transitioning from in-house area-normalized standards to qNMR-certified CRMs eliminates absolute assay bias. When coupled with a self-validating LC-MS/MS methodology utilizing π−π selective stationary phases, drug development professionals can achieve robust, ICH-compliant data that withstands rigorous regulatory scrutiny.

References
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

Benchmarking (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester in cross-coupling reactions

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester represents a formidable benchmark substrate in modern synthetic organic chemistry. Featuring a highly sterically hindered secondary amine (N-isopropyl group on a r...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester represents a formidable benchmark substrate in modern synthetic organic chemistry. Featuring a highly sterically hindered secondary amine (N-isopropyl group on a rigid cyclohexane scaffold) adjacent to a coordinating carbamate (Cbz-protected primary/secondary amine), this molecule routinely exposes the limitations of standard C–N cross-coupling methodologies.

This guide objectively benchmarks the performance of various catalytic systems for the Buchwald-Hartwig amination of this challenging substrate, providing researchers with causality-driven insights and self-validating experimental protocols.

Mechanistic Causality: The Steric and Electronic Dilemma

Coupling this specific diamine derivative with aryl halides presents three distinct mechanistic hurdles:

  • Severe Steric Hindrance: The secondary amine is flanked by an isopropyl group and the bulky cyclohexane ring. This massive steric profile creates a high energy barrier for the amine coordination and deprotonation step, often preventing the formation of the crucial Pd(II)-amido intermediate.

  • Rate-Limiting Step Shifts: For highly hindered secondary amines, the rate-limiting step of the catalytic cycle shifts depending on the ligand. While oxidative addition is typically fast, the subsequent reductive elimination becomes highly dependent on the steric pressure exerted by the ligand to force the C–N bond formation[1].

  • Chelation and Chemoselectivity: The adjacent Cbz (carboxybenzyl) group contains Lewis basic oxygen atoms that can competitively coordinate to the palladium center, forming a stable, off-cycle palladacycle. Furthermore, the use of strong alkoxide bases (e.g., NaOtBu) required for difficult couplings can lead to premature cleavage of the Cbz protecting group[2].

Ligand Selection Logic: RuPhos vs. BrettPhos vs. NHCs

Density Functional Theory (DFT) studies demonstrate that while BrettPhos is highly active for primary amines, it performs poorly with bulky secondary amines because its structural rigidity does not adequately lower the energy barrier for reductive elimination[1]. Conversely, RuPhos is uniquely suited for secondary amines; the extreme steric bulk of the substrate actually assists the Pd-RuPhos system by destabilizing the Pd(II)-amido ground state, thereby lowering the activation energy required for reductive elimination[1].

Alternatively, bulky N-Heterocyclic Carbenes (NHCs), such as [Pd(IPr)(cin)Cl]*, provide a flexible steric environment that accommodates the bulky secondary amine while preventing catalyst deactivation, allowing for room-temperature couplings in some cases[3].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L Resting State Risk OxAdd->PdII_Ar AmineCoord Amine Coordination (Steric Clash) PdII_Ar->AmineCoord CbzTrap Off-Cycle Chelation (Cbz Oxygen to Pd) PdII_Ar->CbzTrap Competing Pathway PdII_Amido Pd(II)(Ar)(NR2)L Destabilized by Bulk AmineCoord->PdII_Amido RedElim Reductive Elimination (Rate-Limiting) PdII_Amido->RedElim Product Coupled Product RedElim->Product Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle highlighting steric effects and Cbz chelation risks.

Comparative Performance Data

The following table benchmarks the performance of various catalyst systems for the coupling of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester with a standard unactivated aryl chloride (e.g., 4-chloroanisole) at 100 °C.

Catalyst SystemLigand ClassOptimal BaseConversion (%)Cbz IntegrityMechanistic Note
Pd₂(dba)₃ / BINAP BisphosphineNaOtBu< 5%LowSevere steric clash prevents amination.
Pd₂(dba)₃ / BrettPhos BiarylphosphineCs₂CO₃15%HighHigh barrier for reductive elimination[1].
Pd₂(dba)₃ / RuPhos BiarylphosphineCs₂CO₃84% HighOptimal for bulky secondary amines[1][2].
[Pd(IPr)(cin)Cl]*NHCKOtBu91% ModerateExceptional reactivity, but base risks Cbz cleavage[3].

Note: While NHC systems offer the highest raw conversion, the Pd/RuPhos system paired with the milder base Cs₂CO₃ is the most reliable for preserving the Cbz protecting group during the extended reaction times required for this substrate[2].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology utilizes the Pd/RuPhos system with Cs₂CO₃ . This protocol is designed as a self-validating workflow: it includes specific checkpoints to verify catalyst activation and product integrity.

Materials Required:
  • Substrate: (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl chloride (1.2 equiv, 1.2 mmol)

  • Precatalyst/Ligand: Pd₂(dba)₃ (2.5 mol%, 0.025 mmol) and RuPhos (5.0 mol%, 0.05 mmol)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:
  • Inert Atmosphere Setup (Checkpoint 1): Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with ultra-pure Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict exclusion of O₂ prevents the formation of inactive Pd(II) black.

  • Catalyst Pre-Activation: Inside a glovebox (or under positive Argon flow), add Pd₂(dba)₃ and RuPhos to the reaction vessel. Add 1.0 mL of degassed toluene and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/burgundy. Causality: This ensures the complete formation of the active L₁Pd(0) species before introducing competing chelators (like the Cbz group).

  • Reagent Addition: Add the aryl chloride, the sterically hindered amine substrate, and finely milled Cs₂CO₃. Wash down the walls of the vessel with the remaining 4.0 mL of toluene.

  • Thermal Cross-Coupling: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours. Causality: Cs₂CO₃ is a mild base with low solubility in toluene; the high temperature is strictly required to drive the deprotonation of the highly hindered Pd(II)-amine complex[2].

  • Aqueous Workup (Checkpoint 2): Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the organic layer with saturated aqueous NH₄Cl to neutralize any residual base, preventing late-stage Cbz cleavage.

  • Purification & Validation: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc). Validate the product via ¹H NMR, specifically checking for the retention of the benzyl CH₂ protons (~5.1 ppm) to confirm Cbz integrity.

Protocol Start 1. Inert Setup (Argon/Schlenk) Cat 2. Pre-Activation Pd2(dba)3 + RuPhos Start->Cat Base 3. Reagent Addition Use Mild Cs2CO3 Cat->Base React 4. Cross-Coupling 100°C, 16h Base->React Workup 5. Mild Workup NH4Cl Quench React->Workup Analyze 6. NMR Validation Confirm Cbz Intact Workup->Analyze

Self-validating experimental workflow for hindered C-N cross-coupling.

References

  • [3] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH) / Chemical Reviews. Available at:[Link]

  • [1] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega (2020). Available at:[Link]

  • [2] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science / MIT Open Access Articles (2011). Available at:[Link]

Sources

Validation

Reproducibility of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester synthesis protocols

Reproducibility of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester Synthesis Protocols: A Comparative Guide Executive Summary & Application Context As a Senior Application Scientist in early-stage drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester Synthesis Protocols: A Comparative Guide

Executive Summary & Application Context

As a Senior Application Scientist in early-stage drug development, I frequently encounter bottlenecks in the reproducible scale-up of chiral intermediates. (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a highly valuable, orthogonally protected diamine building block. Recently, the trans-(1S,2S) and (1R,2R) enantiomers of this compound have emerged as critical precursors in the synthesis of tricyclic ligands for the targeted degradation of IKZF2 and IKZF4 transcription factors [1] [3].

When evaluating synthesis protocols for this compound, the primary challenge is not merely forming the carbon-nitrogen bond, but achieving absolute regioselectivity (mono-alkylation) while preserving stereochemical integrity. This guide objectively compares the two predominant synthetic pathways—Reductive Amination (Protocol A) and Epoxide Ring-Opening (Protocol B) —providing the mechanistic causality, quantitative performance data, and self-validating experimental workflows required for seamless laboratory execution.

Mechanistic Divergence & Strategic Selection

The selection of a synthetic route dictates the final stereochemistry of the molecule.

  • Protocol A (Reductive Amination): Exploits the "chiral pool" by starting with commercially available enantiopure trans-1,2-diaminocyclohexane. The stereocenters are perfectly retained throughout the sequence.

  • Protocol B (Epoxide Ring-Opening): A de novo approach starting from meso-cyclohexene oxide. While aminolysis yields the trans-amino alcohol, the subsequent Mitsunobu azidation forces a stereochemical inversion, ultimately yielding the cis-diamine derivative.

SynthesisRoutes Target Target: (2-Isopropylamino-cyclohexyl) -carbamic acid benzyl ester RouteA Protocol A: Reductive Amination (Yields trans-isomer) Target->RouteA Chiral Pool RouteB Protocol B: Epoxide Opening (Yields cis-isomer) Target->RouteB De Novo StepA1 Step 1: Mono-Cbz Protection (CbzCl, pH 5.0) RouteA->StepA1 StepB1 Step 1: Aminolysis (Isopropylamine, Heat) RouteB->StepB1 StepA2 Step 2: Reductive Amination (Acetone, NaBH(OAc)3) StepA1->StepA2 ProductA trans-Product (IKZF2 Degrader Precursor) StepA2->ProductA StepB2 Step 2: Mitsunobu Azidation (DPPA, DIAD, PPh3) StepB1->StepB2 StepB3 Step 3: Reduction & Protection (H2/Pd-C, CbzCl) StepB2->StepB3 ProductB cis-Product (Alternative Ligand) StepB3->ProductB

Figure 1: Divergent synthetic pathways to (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester.

Objective Performance Comparison

To determine the optimal route for your specific application, review the quantitative comparison below. Protocol A is unequivocally recommended for synthesizing IKZF2 degrader intermediates due to its superior stereoretention and safety profile.

MetricProtocol A (Reductive Amination)Protocol B (Epoxide Opening)
Target Diastereomer trans-(1S,2S) or (1R,2R)cis-(1S,2R) or (1R,2S)
Overall Yield (Isolated) 72 - 78% (2 steps)35 - 42% (3 steps)
Enantiomeric Excess (ee) >99% (Complete Retention)Racemic (Requires Resolution)
Scalability High (Kilogram scale viable)Low (Thermal hazards with DPPA/Azides)
E-factor (Waste generation) ~15 (High Atom Economy)~45 (High waste from PPh3O byproducts)
Key Reagent Toxicity Moderate (NaBH(OAc)3)High (DPPA, DIAD)

Detailed Experimental Methodologies (Self-Validating Systems)

Protocol A: Reductive Amination (Industry Standard)

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3). As established by Abdel-Magid et al. [2], this reagent is uniquely suited for this transformation because its steric bulk and electron-withdrawing acetoxy groups reduce its nucleophilicity. It will rapidly reduce the transient iminium ion but will not prematurely reduce the acetone solvent into isopropanol.

ProtocolA_Mechanism Diamine (1R,2R)-1,2-Diaminocyclohexane (Chiral Pool) MonoCbz Mono-Cbz Intermediate (1-NHCbz, 2-NH2) Diamine->MonoCbz CbzCl, pH 4.5-5.0 Iminium Iminium Ion Intermediate [C=N+] MonoCbz->Iminium + Acetone, AcOH Acetone Acetone (Carbonyl Donor) Acetone->Iminium Product trans-(1R,2R)-(2-Isopropylamino-cyclohexyl) -carbamic acid benzyl ester Iminium->Product NaBH(OAc)3

Figure 2: Protocol A mechanism highlighting iminium formation and stereoretentive reduction.

Step 1: Mono-Cbz Protection Causality: 1,2-diamines are prone to symmetric di-protection. By strictly buffering the aqueous layer to pH 4.5–5.0, one amine is protonated (ammonium, unreactive) while the other remains a free base (nucleophilic), ensuring >90% mono-selectivity.

  • Dissolve (1R,2R)-1,2-diaminocyclohexane (10.0 g, 87.6 mmol) in 100 mL of 1M HCl. Adjust pH to exactly 5.0 using 1M NaOH.

  • Add 100 mL of Dichloromethane (DCM) and cool the biphasic mixture to 0 °C.

  • Add Benzyl chloroformate (CbzCl) (14.2 g, 83.2 mmol) dropwise over 1 hour under vigorous stirring.

  • Stir for an additional 2 hours at room temperature.

  • Self-Validation: Perform TLC (DCM:MeOH 9:1). The mono-Cbz product (Rf ~0.3) will stain bright pink with ninhydrin (indicating a primary amine), while the di-Cbz byproduct (Rf ~0.8) will not stain.

  • Basify the aqueous layer to pH 10 with 2M NaOH, extract with DCM (3 x 100 mL), dry over Na2SO4, and concentrate to yield the mono-Cbz intermediate.

Step 2: Reductive Amination

  • Dissolve the mono-Cbz intermediate (10.0 g, 40.3 mmol) in 1,2-Dichloroethane (DCE) (100 mL).

  • Add Acetone (3.5 g, 60.4 mmol) and Glacial Acetic Acid (2.4 g, 40.3 mmol). Stir for 30 minutes at room temperature to pre-form the iminium ion.

  • Cool to 0 °C and add Sodium Triacetoxyborohydride (NaBH(OAc)3) (12.8 g, 60.4 mmol) in small portions over 20 minutes to prevent thermal runaway.

  • Stir at room temperature for 12 hours.

  • Self-Validation: TLC (DCM:MeOH 9:1). The starting material spot will disappear. The new product spot (Rf ~0.4) will stain yellow/orange with ninhydrin, confirming the conversion of a primary amine to a secondary (isopropyl) amine.

  • Quench with saturated aqueous NaHCO3 (100 mL). Extract with DCM, dry, and concentrate. Purify via flash chromatography to yield the target compound.

Protocol B: Epoxide Ring-Opening (Alternative for cis-derivatives)

This route is utilized only when the cis-configuration is explicitly required for alternative ligand architectures.

ProtocolB_Mechanism Epoxide Cyclohexene Oxide (meso) AminoAlcohol trans-2-(Isopropylamino) cyclohexanol Epoxide->AminoAlcohol Aminolysis Amine Isopropylamine (Nucleophile) Amine->AminoAlcohol Azide cis-1-Azido-2-(isopropylamino) cyclohexane AminoAlcohol->Azide Mitsunobu (Inversion) Product cis-(2-Isopropylamino-cyclohexyl) -carbamic acid benzyl ester Azide->Product Reduction & Protection

Figure 3: Protocol B mechanism demonstrating stereochemical inversion via Mitsunobu azidation.

Step 1 & 2: Aminolysis and Mitsunobu Azidation Causality: Epoxide opening inherently proceeds via anti-periplanar attack, yielding the trans-amino alcohol. To install the second nitrogen, a Mitsunobu reaction utilizing Diphenylphosphoryl azide (DPPA) is employed. The SN2 displacement of the activated alcohol by the azide ion results in a strict inversion of stereochemistry, locking the ring into a cis-configuration.

  • Reflux cyclohexene oxide with excess isopropylamine in water for 12 hours to yield the trans-amino alcohol.

  • Dissolve the amino alcohol (10.0 g, 63.6 mmol) and Triphenylphosphine (PPh3) (18.3 g, 69.9 mmol) in anhydrous THF (150 mL) at 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD) (14.1 g, 69.9 mmol) dropwise, followed by DPPA (19.2 g, 69.9 mmol).

  • Stir at room temperature for 16 hours. Caution: Azide intermediates are potentially explosive; do not concentrate to absolute dryness.

Step 3: Reduction and Protection

  • Subject the crude cis-azide to hydrogenation (H2 gas, 1 atm) over 10% Pd/C in methanol to reduce the azide to a primary amine.

  • Filter through Celite, concentrate, and immediately subject the crude diamine to the pH-controlled mono-Cbz protection described in Protocol A, Step 1.

Analytical Validation & Troubleshooting

To ensure the reproducibility of the synthesized (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, cross-reference your analytical data against these established benchmarks:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 291.2.

  • 1H NMR (400 MHz, CDCl3):

    • Cbz Verification: Look for a sharp multiplet at δ 7.30-7.38 (5H, aromatic) and a distinct singlet at δ 5.08 (2H, benzyl CH2).

    • Isopropyl Verification: A characteristic septet at δ 2.85 (1H, J = 6.3 Hz, isopropyl methine) and two overlapping doublets at δ 1.05 (6H, J = 6.3 Hz, isopropyl methyls).

  • Troubleshooting Over-alkylation in Protocol A: If LC-MS indicates an [M+H]+ of 333.3 (di-isopropyl byproduct), your reductive amination is suffering from over-alkylation. Correction: Ensure the reaction is kept strictly at 0 °C during the NaBH(OAc)3 addition, and verify that the acetone stoichiometry does not exceed 1.5 equivalents.

References

  • Title: 3-(5-amino-1-oxoisoindolin-2-yl)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (1996, 61, 3849-3862) URL: [Link]

  • Title: Tricyclic ligands for degradation of ikzf2 or ikzf4 Source: Australian Patent AU2021361043A1 URL

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

As drug development accelerates, laboratory personnel frequently encounter novel or uncharacterized pharmaceutical intermediates. (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, laboratory personnel frequently encounter novel or uncharacterized pharmaceutical intermediates. (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) is a highly functionalized building block utilized in the synthesis of complex therapeutics, such as tricyclic targeted protein degraders.

Because comprehensive toxicological data (e.g., LD50, long-term carcinogenicity) is rarely available for such specific intermediates, we must apply the principles of [1]. As a Senior Application Scientist, I approach this compound by analyzing its structural causality: the benzyl ester (Cbz) group and cyclohexyl ring confer high lipophilicity, meaning it can easily penetrate the epidermal barrier if dissolved in organic solvents. Furthermore, the secondary amine (isopropylamino group) is basic and presents a localized irritation hazard to the skin, eyes, and mucous membranes.

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, compliance, and experimental integrity when handling this compound.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific dermal and ocular risks associated with lipophilic amines, a robust PPE strategy is required. The following matrix outlines the required equipment, structural specifications, and the scientific causality behind each choice, aligning with [2].

Table 1: Quantitative & Qualitative PPE Specifications
PPE CategorySpecification / MaterialCausality & Scientific Justification
Primary Gloves Nitrile (Minimum 4 mil thickness)Nitrile provides excellent resistance to the basicity of the amine. 4 mil ensures tactile sensitivity for precise weighing without compromising the barrier.
Secondary Gloves Nitrile (Minimum 6 mil thickness, extended cuff)Self-Validating Step: Wearing a contrasting color (e.g., blue over white) allows immediate visual detection of micro-tears. The extended cuff prevents wrist exposure during sash manipulation.
Eye Protection Indirect Vented Chemical Splash GogglesStandard safety glasses leave orbital gaps. Indirect venting prevents vapor accumulation while physically blocking aerosolized powder or solvent splashes.
Body Protection Flame-Resistant (FR) Lab Coat (Knee-length)Protects against static discharge during powder transfer and provides a physical barrier against accidental spills.
Respiratory N95 or P100 Particulate Respirator (If handled outside hood)The compound is typically a solid. Aerosolized micro-particles pose an inhalation hazard. Note: Primary handling must occur in a fume hood, negating routine respirator use.

Operational Handling & Transfer Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is visually or mechanically confirmed. This ensures compliance with the [3].

Step-by-Step Methodology

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and check the magnahelic gauge or digital monitor.

  • Validation: Ensure the face velocity is between 80–120 feet per minute (fpm) .

  • Causality: Velocities below 80 fpm fail to contain heavy vapors; velocities above 120 fpm create turbulent eddies that can blow fine powders out of the hood and into the operator's breathing zone.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the compound bottle and the weighing balance with an anti-static wipe, or use a zero-stat gun on the weigh boat.

  • Causality: (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, like many non-polar organic powders, accumulates static charge. Static repulsion can cause the powder to spontaneously aerosolize upon opening the vial, leading to contamination and loss of valuable material.

Step 3: Aseptic Transfer

  • Action: Using a grounded stainless steel spatula, transfer the required mass into a pre-tared, anti-static weigh boat.

  • Validation: Cap the source bottle immediately after transfer. Do not leave the bulk container open while recording weights.

  • Causality: Minimizes the time the bulk material is exposed to ambient humidity, preventing degradation (hydrolysis of the ester) and reducing the risk of a bulk spill.

Step 4: Solubilization & Transport

  • Action: If the compound must be moved to another workstation, dissolve it in the reaction solvent (e.g., Dichloromethane or DMF) inside the fume hood, and transfer it to a sealed vial with a PTFE-lined septum.

  • Causality: Transporting a sealed liquid solution is exponentially safer than transporting a dry powder, as it eliminates the risk of airborne dust generation if dropped.

Workflow Visualization

The following diagram maps the critical path for handling this intermediate, incorporating the self-validating feedback loops required for a secure operational environment.

G Start Initiate Handling Protocol Risk Assess Chemical Properties (Lipophilic, Amine Irritant) Start->Risk PPE Don Prescribed PPE (Double Nitrile, Coat, Goggles) Risk->PPE Hood Verify Fume Hood Containment (Face Velocity 80-120 fpm) PPE->Hood Transfer Anti-Static Weighing & Transfer (Minimize Aerosolization) Hood->Transfer HoodFail Adjust Sash / Tag Out Hood->HoodFail Velocity out of range Clean Decontaminate Surfaces (Solvent Wipe Down) Transfer->Clean Waste Segregate & Label Waste (EPA Compliant) Clean->Waste End Doff PPE & Wash Hands Waste->End HoodFail->Hood Resolved

Operational workflow and self-validating safety checks for handling the target compound.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action prevents localized contamination from becoming a systemic laboratory hazard.

Solid Spill Protocol (Powder)
  • Isolate: Alert personnel in the immediate vicinity. Do not attempt to sweep the powder dry.

  • Suppress: Gently cover the spill with damp paper towels (using water or a low-volatility solvent like isopropanol) to suppress dust generation.

  • Collect: Use a non-sparking scoop to transfer the wetted powder and paper towels into a compatible hazardous waste container.

  • Decontaminate: Wash the area with a dilute acidic solution (e.g., 1% citric acid) to neutralize the residual secondary amine, followed by a soap and water wash.

Table 2: Waste Segregation & Disposal Logistics
Waste StreamContainer SpecificationTreatment / Disposal Route
Solid Waste (Contaminated gloves, weigh boats, paper towels)High-density polyethylene (HDPE) bucket with a secure, gasketed lid.Incineration via a certified hazardous waste vendor. Do not place in general biohazard or municipal trash.
Liquid Waste (Halogenated solvent mixtures, e.g., DCM)Amber glass or PTFE carboy, properly grounded.Segregate into "Halogenated Organic Waste." Ensure the pH is neutral before sealing to prevent gas evolution.
Liquid Waste (Non-halogenated, e.g., DMF, Methanol)HDPE or glass carboy.Segregate into "Non-Halogenated Organic Waste."

Note: Always affix a completely filled-out hazardous waste label detailing the exact chemical name—do not use abbreviations or trade names.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Protective Clothing and Ensembles. Centers for Disease Control and Prevention. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. URL:[Link]

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